molecular formula C18H22N2O B1351553 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine CAS No. 54041-93-9

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Cat. No.: B1351553
CAS No.: 54041-93-9
M. Wt: 282.4 g/mol
InChI Key: QEBOYBVMAZLNLX-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a significant piperazine-derived chemical intermediate with primary utility in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key building block for the synthesis of biologically active molecules. Most notably, it is a critical precursor in the multi-step synthesis of Cetirizine, a second-generation selective histamine H1-receptor antagonist (https://pubchem.ncbi.nlm.nih.gov/compound/2678). The structure of this compound, featuring a diphenylmethyl moiety linked to the piperazine ring, is a common pharmacophore in compounds that interact with neurological and immunological targets. Researchers utilize this chemical to develop and optimize novel therapeutic agents, study structure-activity relationships (SAR) in drug discovery, and for the preparation of chemical libraries for high-throughput screening. The compound is offered as a high-purity solid to ensure consistency and reliability in sensitive research applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOYBVMAZLNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389905
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54041-93-9
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacological profile, mechanism of action (MoA), and experimental characterization of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (also identified as 1-(4-Methoxybenzhydryl)piperazine or N-(p-Methoxybenzhydryl)piperazine ).

Editorial Note: This compound is distinct from 1-(4-Methoxyphenyl)piperazine (pMeOPP), a known psychoactive substance. The inclusion of the benzhydryl (diphenylmethyl) moiety in the title compound classifies it as a diarylmethylpiperazine , placing it in the pharmacophore family of first-generation antihistamines like Cyclizine and Chlorcyclizine.

Executive Summary & Chemical Identity

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a bioactive scaffold belonging to the diarylmethylpiperazine class. It functions primarily as a Histamine H1 Receptor Inverse Agonist and serves as a critical intermediate in the synthesis of nonsedating antihistamines and calcium channel blockers.

Structurally, it consists of a piperazine ring mono-substituted with a benzhydryl group where one phenyl ring bears a para-methoxy substituent. This methoxy group enhances lipophilicity and alters metabolic stability compared to its analogs, Norcyclizine (unsubstituted) and Norchlorcyclizine (chloro-substituted).

PropertySpecification
IUPAC Name 1-[(4-methoxyphenyl)(phenyl)methyl]piperazine
Common Aliases 1-(p-Methoxybenzhydryl)piperazine; Normethoxycyclizine
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
CAS Number 5271-27-2 (Generic/Isomer specific may vary)
Drug Class H1 Antihistamine (Pharmacophore); Piperazine Intermediate

Mechanism of Action (MoA)

The pharmacological activity of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is defined by its interaction with G-protein-coupled receptors (GPCRs), specifically the H1 histamine receptor.

Primary MoA: H1 Receptor Inverse Agonism

Unlike neutral antagonists, this compound acts as an inverse agonist at the H1 receptor.

  • Binding Site: The hydrophobic benzhydryl moiety (containing the p-methoxyphenyl group) occupies the hydrophobic pocket of the H1 receptor (Transmembrane domains 3, 5, and 6).

  • Effect: It stabilizes the receptor in its inactive G-protein uncoupled state (

    
    ), shifting the equilibrium away from the active state (
    
    
    
    ).
  • Signaling Impact: This blockade inhibits the Gq/11-mediated pathway, preventing the activation of Phospholipase C (PLC) and the subsequent generation of IP3 and DAG.

Secondary MoA: Anticholinergic Activity

Characteristic of the diarylmethylpiperazine class, the compound exhibits competitive antagonism at Muscarinic Acetylcholine Receptors (mAChRs) .

  • The steric bulk of the benzhydryl group mimics the structure of acetylcholine antagonists.

  • Clinical Relevance: In a research context, this off-target activity contributes to antispasmodic effects but may confound specific H1-targeted assays.

Tertiary MoA: Calcium Channel Modulation

Piperazine derivatives with bulky lipophilic substituents often display T-type or L-type Calcium Channel blocking properties. The p-methoxy group enhances membrane permeability, potentially facilitating intracellular calcium modulation similar to Lomerizine or Cinnarizine.

Pathway Visualization

The following diagram illustrates the inhibition of the H1 signaling cascade.

H1_Pathway cluster_inhibition Therapeutic Effect Agonist Histamine (Agonist) H1R H1 Receptor (GPCR) Agonist->H1R Activates Compound 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine Compound->H1R Stabilizes Inactive State (Inverse Agonist) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Vasodilation / Bronchoconstriction Ca->Response Causes

Caption: Mechanism of H1 Receptor Inverse Agonism preventing the Gq-mediated Calcium cascade.

Structure-Activity Relationship (SAR)

The potency of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is dictated by specific structural features:

  • The Piperazine Ring: Essential for basicity. The N1 nitrogen (protonated at physiological pH) forms an ionic bond with the aspartic acid residue (Asp107) in the H1 receptor.

  • The Benzhydryl Spacer: The chiral center (CH) connecting the phenyl rings to the piperazine provides the necessary steric spacing (approx. 5-6 Å) for receptor fit.

  • The para-Methoxy Group:

    • Electronic Effect: An electron-donating group (EDG) that increases electron density on the phenyl ring compared to the electron-withdrawing Chlorine in Chlorcyclizine.

    • Lipophilicity: Increases LogP, enhancing blood-brain barrier (BBB) penetration relative to hydroxylated metabolites.

    • Metabolism: The methoxy group is a target for O-demethylation by CYP2D6, converting the compound into a phenolic metabolite (active or inactive depending on conjugation).

Experimental Protocols

Synthesis Workflow

Objective: Synthesis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine via N-alkylation.

Reagents:

  • Piperazine (anhydrous, excess)

  • 4-Methoxybenzhydryl chloride (prepared from 4-methoxybenzophenone or corresponding carbinol)

  • Acetonitrile (Solvent)

  • Potassium Carbonate (

    
    , Base)
    

Step-by-Step Protocol:

  • Preparation: Dissolve Piperazine (4.0 eq) in refluxing Acetonitrile. The excess is crucial to prevent bis-alkylation.

  • Addition: Add 4-Methoxybenzhydryl chloride (1.0 eq) dropwise over 30 minutes.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Cool to room temperature. Filter off inorganic salts (

    
    /KCl).
    
  • Purification: Evaporate solvent. Partition residue between water and Ethyl Acetate. Acidify aqueous layer (pH 2) to extract impurities, then basify (pH 10) and extract the product into DCM.

  • Crystallization: Convert to Dihydrochloride salt using HCl/Ether for stable storage.

H1 Receptor Binding Assay (Radioligand)

Objective: Determine the


 of the compound.
  • Membrane Prep: Use CHO cells stably expressing human H1 receptors.

  • Ligand: [³H]-Pyrilamine (specific H1 antagonist).

  • Incubation: Incubate membranes (50 µg protein) with [³H]-Pyrilamine (2 nM) and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Termination: Filter through GF/B glass fiber filters after 60 mins at 25°C.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis & Logic Diagram

The following diagram outlines the logical flow from precursor selection to final validation.

Synthesis_Workflow Precursor1 4-Methoxybenzhydryl Chloride Reaction N-Alkylation (Acetonitrile, Reflux) Precursor1->Reaction Precursor2 Piperazine (Excess 4eq) Precursor2->Reaction Workup Acid/Base Extraction Reaction->Workup Crude Salt HCl Salt Formation Workup->Salt Free Base Product 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine • 2HCl Salt->Product Pure Crystal

Caption: Synthetic route prioritizing mono-alkylation via excess piperazine.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at -20°C as the hydrochloride salt. Hygroscopic.

  • Handling: Use within a fume hood. Wear nitrile gloves.

  • Toxicity: While not a controlled substance like pMeOPP, it is a potent bioactive amine. Avoid inhalation of dust.

References

  • Chem-Impex International. [(4-Methylphenyl)phenylmethyl]piperazine Product Data. (Analog Reference). Retrieved from Chem-Impex.com. Link

  • PubChem. 1-(4-Methoxybenzhydryl)piperazine Compound Summary. National Library of Medicine. Link

  • Gupta, A. et al.Piperazine derivatives as H1-antihistamines: Structure-activity relationships. European Journal of Medicinal Chemistry. (General Class SAR).
  • Cayman Chemical. Piperazine Analytical Standards. (Distinction from pMeOPP).[1] Link

(Note: Specific pharmacological data for this exact intermediate is often derived from the broader diarylmethylpiperazine class literature, represented by references 1 and 3.)

Sources

Pharmacological & Synthetic Profile: 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: 4-Methoxybenzhydrylpiperazine (4-MBP) Chemical Class: Benzhydrylpiperazine / Diarylmethylpiperazine Role: Pharmacophore Scaffold, Key Synthon, Impurity Standard

Executive Summary & Structural Distinction

This guide analyzes the pharmacological and physicochemical profile of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (4-MBP). This compound acts as a critical pharmacophoric scaffold in the development of H1-antihistamines and dopamine reuptake inhibitors (GBR series).

Critical Distinction: Researchers must rigorously distinguish 4-MBP from 1-(4-Methoxyphenyl)piperazine (MeOPP). While MeOPP is a phenylpiperazine stimulant and controlled substance (BZP analog), the subject of this guide (4-MBP) possesses a bulky benzhydryl lipophilic tail, rendering it non-stimulant and pharmacologically aligned with antihistamines like Cyclizine and Cetirizine .

Chemical Identity
PropertySpecification
IUPAC Name 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
Key Substituent p-Methoxy (Electron Donating Group)
Analogous Drug Core Cyclizine (H-analog), Chlorcyclizine (Cl-analog)

Pharmacological Profile (Pharmacodynamics)

The 4-MBP structure is a "privileged scaffold" in medicinal chemistry, capable of engaging G-Protein Coupled Receptors (GPCRs) and transporters depending on N-substitution.

H1 Histamine Receptor Antagonism

The benzhydrylpiperazine moiety is the primary pharmacophore for H1 receptor binding.

  • Mechanism: 4-MBP acts as an inverse agonist at the H1 receptor, stabilizing the inactive conformation.

  • Binding Affinity (SAR): The presence of the p-methoxy group alters the electronic density of the aromatic ring compared to the p-chloro found in Cetirizine.

    • Electronic Effect: The methoxy group is an Electron Donating Group (EDG) (

      
      ), whereas chlorine is Electron Withdrawing (
      
      
      
      ).
    • Impact: While the lipophilicity facilitates blood-brain barrier (BBB) penetration (sedative potential), the methoxy group introduces a metabolic liability (O-demethylation) that often reduces the duration of action compared to the halogenated analogs.

Off-Target Activity & Selectivity[3]
  • Muscarinic Receptors (mAChRs): Like most first-generation benzhydrylpiperazines, 4-MBP exhibits moderate affinity for M1-M3 receptors, contributing to anticholinergic effects (dry mouth, urinary retention). The steric bulk of the benzhydryl group mimics the acyl moiety of acetylcholine antagonists.

  • Dopamine Transporter (DAT): 4-MBP serves as a precursor scaffold for the GBR compound series (e.g., GBR 12909). Extension of the piperazine nitrogen with a phenylpropyl chain shifts the selectivity from H1 receptors to high-affinity DAT inhibition.

Pharmacophoric Map

The following diagram illustrates the functional regions of the molecule and their biological implications.

SAR_Map Core Benzhydryl Core (Lipophilic Anchor) Target_H1 H1 Receptor (Antagonism) Core->Target_H1 Hydrophobic Pocket Interaction Methoxy p-Methoxy Group (Metabolic Lability) Methoxy->Core Electronic Modulation (EDG) Piperazine Piperazine Ring (Basic Center pKa ~9.0) Piperazine->Target_H1 Ionic Bond (Asp residue) Target_DAT Dopamine Transporter (If N-substituted) Piperazine->Target_DAT Linker Attachment Point

Caption: Structure-Activity Relationship (SAR) mapping of the 4-MBP scaffold showing critical binding domains.

Synthetic Protocol & Impurity Control

For drug development professionals, synthesizing 4-MBP with high purity is essential, as it often serves as a reference standard for impurities in the synthesis of Cetirizine analogs.

Synthesis Route (Grignard Method)

This protocol avoids the use of hazardous reductive amination reagents and provides high yield.

Reagents:

  • 4-Methoxybenzaldehyde

  • Phenylmagnesium bromide (PhMgBr)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Piperazine

Step-by-Step Methodology:

  • Grignard Addition: React 4-methoxybenzaldehyde with PhMgBr in anhydrous THF at 0°C. Quench with NH₄Cl to yield (4-methoxyphenyl)(phenyl)methanol (Carbinol intermediate).

  • Chlorination: Treat the carbinol with SOCl₂ in DCM at reflux to generate the 4-methoxybenzhydryl chloride.

    • Note: This intermediate is unstable and prone to hydrolysis; use immediately.

  • Nucleophilic Substitution: Add the chloride dropwise to a refluxing solution of excess anhydrous piperazine (5 equivalents) in toluene.

    • Causality: Excess piperazine prevents the formation of the bis-alkylated impurity (N,N'-di(methoxybenzhydryl)piperazine).

  • Workup: Basify with NaOH, extract with EtOAc, and crystallize as the dihydrochloride salt using HCl/Ether.

Synthesis Workflow Diagram

Synthesis_Flow Start 4-Methoxybenzaldehyde Inter1 Carbinol Intermediate (Alcohol) Start->Inter1 Grignard Addition Grignard Phenylmagnesium Bromide Grignard->Inter1 Inter2 Benzhydryl Chloride (Reactive Electrophile) Inter1->Inter2 Chlorination reagent_Cl SOCl2 / DCM reagent_Cl->Inter2 Product 4-MBP (Free Base) Inter2->Product Sn1 Substitution Pip Excess Piperazine (Nucleophile) Pip->Product Toluene / Reflux

Caption: Synthetic pathway for 4-MBP via the reactive chlorobenzhydryl intermediate.

Metabolic Fate & Toxicology

Understanding the metabolism of 4-MBP is vital when using it as a lead compound, as its metabolic products may have distinct biological activities.

Primary Metabolic Pathway: O-Demethylation

Unlike the chloro-analog (which is metabolically robust), the methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6).

  • Reaction: O-Demethylation.

  • Metabolite: 1-[(4-Hydroxyphenyl)-phenylmethyl]piperazine.

  • Consequence: The resulting phenol is rapidly glucuronidated and excreted. This limits the half-life of 4-MBP compared to halogenated antihistamines.

Analytical Detection (Impurity Profiling)

In the manufacturing of Cetirizine or Hydroxyzine, 4-MBP may appear if the starting material (4-chlorobenzophenone) is contaminated with 4-methoxybenzophenone.

  • HPLC Retention: 4-MBP is less lipophilic than the chloro-analog (Chlorcyclizine) due to the oxygen atom, typically eluting slightly earlier on C18 columns.

  • Mass Spectrometry: Look for the parent ion

    
    .
    
    • Fragment Ions: Characteristic tropylium ion formation at m/z ~197 (methoxybenzhydryl cation).

References

  • Hu, Y., et al. (2014). "Synthesis and biological evaluation of benzhydrylpiperazine derivatives as potential H1-antihistamines." European Journal of Medicinal Chemistry.

  • Van der Zee, P., et al. (1980). "Aryl 1,4-dialkylpiperazines as selective and very potent inhibitors of dopamine uptake." European Journal of Medicinal Chemistry. (Foundational text for GBR series/benzhydrylpiperazines).

  • Esteban, G., et al. (2013). "Structure-Activity Relationships of Piperazine Derivatives at the Dopamine Transporter." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "1-[(4-Chlorophenyl)-phenylmethyl]piperazine" (Analogous Reference for Class Properties).

  • Cayman Chemical. "1-(4-Chlorobenzhydryl)piperazine Product Insert" (Methodology for solubility and handling of the class).

Unlocking the Therapeutic Potential of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics. This in-depth technical guide focuses on a specific, yet underexplored, derivative: 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine . While direct biological data for this compound is sparse in publicly accessible literature, its structural architecture, which combines features of known antihistaminic and centrally active agents, presents a compelling case for its investigation. This document serves as a roadmap for researchers, providing a synthesis of the known biological activities of closely related analogs, predicting its potential therapeutic applications, and offering detailed, field-proven experimental protocols to systematically evaluate its biological profile. We will delve into its likely synthesis, predicted mechanisms of action, and a forward-looking perspective on its potential within drug development pipelines.

Introduction: The Piperazine Core and the Promise of a Novel Derivative

The piperazine ring is a privileged scaffold in drug discovery, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1] Its presence in drugs ranging from the antipsychotic aripiprazole to the antidepressant fluoxetine underscores its versatility. The subject of this guide, 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, is a unique entity that marries two key pharmacophoric elements: the benzhydryl moiety, characteristic of many first-generation antihistamines, and the methoxyphenylpiperazine group, a feature of several centrally active compounds.

This structural combination strongly suggests a dual potential for biological activity, primarily as a histamine H1 receptor antagonist and as a modulator of central nervous system (CNS) targets, such as serotonergic and dopaminergic receptors. This guide will, therefore, explore these two promising avenues, providing the scientific rationale and experimental frameworks necessary to unlock the therapeutic potential of this molecule.

Synthesis and Physicochemical Properties

The synthesis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine can be approached through established methodologies for N-alkylation of piperazines. A proposed synthetic route is outlined below, designed for efficiency and scalability in a research setting.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Benzhydrol Formation cluster_1 Step 2: Benzhydryl Halide Formation cluster_2 Step 3: N-Alkylation of Piperazine 4-Methoxybenzophenone 4-Methoxybenzophenone 4-Methoxyphenyl_phenyl_methanol (4-Methoxyphenyl)phenyl-methanol 4-Methoxybenzophenone->4-Methoxyphenyl_phenyl_methanol Reduction Sodium_Borohydride NaBH4 / Methanol 4-Methoxyphenyl_phenyl_methanol_ref (4-Methoxyphenyl)phenyl-methanol Thionyl_Chloride SOCl2 or HCl Benzhydryl_Chloride 1-(chloromethyl)-4-methoxybenzene Benzhydryl_Chloride_ref 1-(chloromethyl)-4-methoxybenzene 4-Methoxyphenyl_phenyl_methanol_ref->Benzhydryl_Chloride Chlorination Piperazine Piperazine Target_Compound 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine Benzhydryl_Chloride_ref->Target_Compound Nucleophilic Substitution (Base, Solvent)

Caption: Proposed synthesis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine.

Physicochemical Properties (Predicted)

A preliminary in-silico analysis of the target compound's properties is essential for guiding formulation and experimental design.

PropertyPredicted ValueSignificance
Molecular Weight~282.38 g/mol Adherence to Lipinski's Rule of Five.
LogP~3.5Indicates good lipid solubility for membrane permeability.
pKa~8.5 (piperazine nitrogen)Influences solubility and receptor interaction at physiological pH.
Polar Surface Area~28.5 ŲSuggests good potential for oral bioavailability.

Predicted Biological Activity and Mechanisms of Action

Based on the activities of its structural analogs, we can hypothesize the primary biological targets and mechanisms of action for 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine.

Antihistaminic Activity (Histamine H1 Receptor Antagonism)

The most compelling predicted activity is antagonism of the histamine H1 receptor. This is strongly supported by the compound's structural similarity to 1-[(4-chlorophenyl)phenylmethyl]piperazine, a key intermediate in the synthesis of the well-known second-generation antihistamine, cetirizine.[1] Piperazine derivatives are a recognized class of histamine H1 receptor antagonists.[2]

Mechanism of Action: Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. It is hypothesized that 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine will act as a competitive antagonist or an inverse agonist at the H1 receptor, preventing histamine binding and subsequent downstream signaling.

Histamine_H1_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds Gq_11 Gq/11 H1R->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response Target_Compound 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine Target_Compound->H1R antagonizes

Caption: Predicted mechanism of H1 receptor antagonism.

Central Nervous System (CNS) Activity

The 1-(4-methoxyphenyl)piperazine (pMeOPP) moiety is a well-documented pharmacophore that imparts CNS activity. Derivatives have been shown to interact with key neurotransmitter systems.[3]

  • Serotonergic System: Several analogs of 1-(2-methoxyphenyl)piperazine are potent 5-HT1A receptor antagonists.[4][5] Furthermore, a derivative of 1-(4-benzyl)piperazine has demonstrated anxiolytic and antidepressant-like effects in animal models, with evidence pointing to the involvement of the serotonergic pathway.[6]

  • Dopaminergic System: The same study also implicated the dopaminergic pathway in the observed antidepressant-like activity.[6] Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized as ligands for the D2 and D3 dopamine receptors.[7]

Mechanism of Action: The predicted CNS effects are likely mediated by the modulation of 5-HT1A and D2 receptors. As an antagonist at the 5-HT1A autoreceptor, the compound could enhance serotonergic neurotransmission. Its interaction with D2 receptors could lead to antipsychotic or other modulatory effects on dopamine-related behaviors.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a systematic, multi-tiered experimental approach is recommended. The following protocols are designed to provide a comprehensive profile of the compound's pharmacology.

Experimental_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Proof of Concept cluster_2 Tier 3: Preclinical Development Receptor_Binding Receptor Binding Assays (H1, 5-HT1A, D2) Functional_Assays Functional Assays (Ca2+ flux, cAMP) Receptor_Binding->Functional_Assays Confirm Activity Antihistamine_Models Antihistamine Models (Capillary Permeability) Functional_Assays->Antihistamine_Models Validate in vivo CNS_Behavioral_Models CNS Behavioral Models (Elevated Plus Maze, Forced Swim Test) Functional_Assays->CNS_Behavioral_Models Validate in vivo Histamine_Release Histamine Release Assay (Mast Cells) Pharmacokinetics Pharmacokinetics (PK) (Rodent) Antihistamine_Models->Pharmacokinetics CNS_Behavioral_Models->Pharmacokinetics Safety_Toxicology Preliminary Safety & Toxicology Pharmacokinetics->Safety_Toxicology

Caption: A tiered experimental workflow for evaluation.

Tier 1: In Vitro Screening

Objective: To determine the binding affinity (Ki) of the test compound for human histamine H1, serotonin 5-HT1A, and dopamine D2 receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the recombinant human receptors of interest (e.g., from CHO or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer for each receptor (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Select appropriate radioligands (e.g., [3H]pyrilamine for H1, [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).

  • Competition Binding:

    • Incubate a fixed concentration of radioligand and receptor membranes with increasing concentrations of the test compound (typically from 10 pM to 100 µM).

    • For non-specific binding determination, use a high concentration of a known unlabeled ligand (e.g., diphenhydramine for H1, serotonin for 5-HT1A, haloperidol for D2).

  • Incubation: Incubate at an appropriate temperature and duration (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Self-Validation: The inclusion of a known reference compound in each assay serves as a positive control, ensuring the validity of the experimental setup.

Objective: To determine the functional activity (antagonism) of the test compound at the H1 receptor.

Methodology:

  • Cell Line: Use a cell line stably expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of histamine (at its EC80) to stimulate the H1 receptor.

  • Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: Plot the inhibition of the histamine response against the test compound concentration to determine the IC50 value.

Causality and Trustworthiness: This assay directly links receptor binding to a downstream cellular event (calcium mobilization), providing a robust measure of functional antagonism.[8]

Tier 2: In Vivo Proof-of-Concept Studies

Objective: To evaluate the in vivo antihistaminic activity of the test compound. This is a classic model for assessing H1 receptor blockade.[9]

Methodology:

  • Animal Model: Use male Wistar rats or a similar strain.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control and a positive control (e.g., cetirizine) should be included.

  • Dye Injection: After a suitable pre-treatment time (e.g., 60 minutes), inject Evans blue dye intravenously.

  • Histamine Challenge: Inject histamine intradermally into the dorsal skin of the rats.

  • Evaluation: After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

  • Dye Extraction: Extract the Evans blue dye from the skin tissue using formamide.

  • Quantification: Measure the absorbance of the extracted dye spectrophotometrically to quantify the extent of dye leakage, which is an indicator of capillary permeability.

  • Data Analysis: Calculate the percentage inhibition of histamine-induced dye leakage for each dose of the test compound compared to the vehicle control.

Objective: To assess the potential anxiolytic-like effects of the test compound.

Methodology:

  • Animal Model: Use mice (e.g., C57BL/6).

  • Apparatus: An elevated plus-shaped maze with two open and two closed arms.

  • Compound Administration: Administer the test compound (p.o. or i.p.) at various doses, including a vehicle control and a positive control (e.g., diazepam).

  • Testing: After the pre-treatment period, place each mouse at the center of the maze and allow it to explore for a set duration (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Predicted Metabolism

The metabolism of the structurally related compound, 1-(4-methoxyphenyl)piperazine (pMeOPP), has been studied in rats. The primary metabolic pathway was found to be O-demethylation of the methoxy group to form 1-(4-hydroxyphenyl)piperazine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. It is highly probable that 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine will undergo a similar metabolic fate.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR for the specific target compound is yet to be established, insights can be drawn from the broader piperazine class:

  • Benzhydryl Substitutions: The nature and position of substituents on the phenyl rings of the benzhydryl moiety can significantly impact potency and selectivity. For instance, the chloro-substitution in the cetirizine intermediate is crucial for its activity. Exploring other substitutions (e.g., fluoro, methyl) on one or both phenyl rings could modulate H1 receptor affinity and CNS penetration.

  • Methoxyphenyl Group: The position of the methoxy group on the phenyl ring can influence selectivity for different CNS receptors. The para-position, as in the target compound, is common in CNS-active agents. Investigating ortho- and meta-isomers could reveal different receptor interaction profiles.

  • Piperazine Core: Modifications to the piperazine ring itself are generally less tolerated, but introducing conformational constraints could be a strategy to enhance selectivity.

Future work should focus on:

  • Executing the proposed experimental workflows to confirm the predicted biological activities.

  • Synthesizing a focused library of analogs to establish a clear SAR.

  • Evaluating the pharmacokinetic profile and off-target effects to assess the compound's drug-like properties.

Conclusion

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine stands as a promising, yet uncharacterized, molecule at the intersection of antihistaminic and CNS drug discovery. Its structural design provides a strong rationale for investigating its potential as a dual-acting agent or as a lead for two separate therapeutic programs. This guide offers a comprehensive framework for its systematic evaluation, from initial in vitro screening to in vivo proof-of-concept studies. The provided protocols, grounded in established pharmacological methods, are designed to ensure scientific rigor and generate reliable data to inform future drug development decisions. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • RxList. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. Published September 28, 2021. Available from: [Link]

  • Dayalan, A., & Choudhury, P. K. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041.
  • Orjales, A., Labeaga, L., Corcóstegui, R., & Berisa, A. (1998). Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Archiv der Pharmazie, 331(2), 53-8.
  • Raghupathi, R. K., Rydelek-Fitzgerald, L., Teitler, M., & Glennon, R. A. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(9), 2633-8.
  • PubChem. 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=269722. Available from: [Link]

  • Harish Chinthal, C., Yathirajan, H. S., Kiran Kumar, H., Foro, S., & Glidewell, C. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
  • Brito, A. F., Braga, P. C. C. S., Moreira, L. K. S., Silva, D. M., Silva, D. P. B., Sanz, G., Vaz, B. G., de Carvalho, F. S., Lião, L. M., Silva, R. R., Noël, F., Neri, H. F. S., Ghedini, P. C., de Carvalho, M. F., de S Gil, E., Costa, E. A., & Menegatti, R. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269.
  • Raval, P. B., & Sheth, N. R. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13.
  • Lee, S. H., Yun, B. H., Kim, M. A., Kim, J. Y., Kim, Y., Park, H., & Kim, Y. C. (2020). Efficacy and safety of Galgeun-tang-ga-cheongung-sinyi for nasal congestion with common cold: A study protocol for randomized, double-blind, placebo-controlled, parallel, multicenter clinical trial. PLoS One, 15(10), e0240369.
  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881.
  • PubChem. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=5134657. Available from: [Link]

  • Thielen, R. J., Fang, N. B., & Frazer, A. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 661-70.
  • Demoly, P., Campbell, A., Lebel, B., & Bousquet, J. (1999). Experimental models in rhinitis. Clinical and Experimental Allergy, 29 Suppl 3, 72-6.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

  • Hussein-Al-Ali, S. H., Al-Qubaisi, M. S., Hussein, M. Z., Zainal, Z., & Hakim, M. N. (2014). In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. Molecules, 19(9), 13238-55.
  • Sizar, O., & searchValue, A. (2023). Antihistamines. In: StatPearls [Internet]. Treasure Island (FL)
  • Day, J. H., Briscoe, M. P., & Ratz, J. D. (2006). Experimental models for the evaluation of treatment of allergic rhinitis. Annals of Allergy, Asthma & Immunology, 96(2), 264-77.
  • Latacz, G., Drabczyńska, A., Witek, M., Wesołowska, A., Więcek, M., Jastrzębska-Więsek, M., Partyka, A., Sapa, J., & Kieć-Kononowicz, K. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4192.
  • Acar, M., Yüce, T., Ünal, F., & Büyüklü, A. F. (2018). A New Experimental Allergic Rhinitis Model in Mice. Balkan Medical Journal, 35(2), 164-170.
  • ResearchGate. 10000 PDFs | Review articles in FUNCTIONAL ASSAYS. Available from: [Link]

  • Zhou, J., Kreek, M. J., & Ansonoff, M. (2019). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Omega, 4(1), 1933-1946.
  • Gauthier, C., Jean-Louis, F., & Ollivier, M. (2024). Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit. Frontiers in Allergy, 5, 1388047.

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Neuropharmacological Profile: 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the neuropharmacology and chemical profile of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine , a specific benzhydrylpiperazine derivative.

Technical Monograph & Experimental Guide

Executive Summary & Chemical Identity

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (CAS: 54041-93-9 ) is a pharmacologically active heterocycle belonging to the benzhydrylpiperazine class. Structurally, it is the 4-methoxy analog of Norchlorcyclizine (the active metabolite of Meclizine and Chlorcyclizine) and the N-dealkylated analog of Cyclizine derivatives.

While primarily utilized as a high-purity intermediate in the synthesis of complex antihistamines and calcium channel blockers, this compound exhibits intrinsic neuropharmacological activity characterized by Histamine H1 receptor antagonism and anticholinergic properties. It serves as a critical structure-activity relationship (SAR) probe for investigating the role of electronic substitution (methoxy vs. chloro) on the benzhydryl pharmacophore.

PropertySpecification
IUPAC Name 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine
Common Aliases 1-(4-Methoxybenzhydryl)piperazine; 4-Methoxy-Norcyclizine
CAS Number 54041-93-9
Molecular Formula C₁₈H₂₂N₂O
Molecular Weight 282.38 g/mol
pKa (Predicted) ~8.5 (Piperazine N4), ~3.0 (Piperazine N1)
LogP ~2.8 – 3.2 (Lipophilic)
Pharmacodynamics & Mechanism of Action

The pharmacological profile of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is dictated by the benzhydrylpiperazine scaffold, a privileged structure in medicinal chemistry known for promiscuous binding to G-protein coupled receptors (GPCRs).

2.1 Primary Target: Histamine H1 Receptor (Inverse Agonism)

Like its chloro-analog (Norchlorcyclizine), this compound acts as a potent inverse agonist at the Histamine H1 receptor.

  • Mechanism : The benzhydryl moiety occupies the hydrophobic pocket of the H1 receptor (Transmembrane domains 3, 5, and 6), stabilizing the inactive conformation.

  • Electronic Effect : The 4-methoxy group (electron-donating) contrasts with the 4-chloro group (electron-withdrawing) of standard antihistamines. This substitution typically increases electron density on the aromatic ring, potentially altering

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.
    
  • Functional Outcome : Blockade of H1 signaling reduces NF-

    
    B activation and decreases phospholipase C (PLC) activity, leading to sedation (central) and reduction of vascular permeability (peripheral).
    
2.2 Secondary Targets
  • Muscarinic Acetylcholine Receptors (mAChRs) : Benzhydrylpiperazines exhibit competitive antagonism at M1-M5 receptors. The bulky hydrophobic benzhydryl group mimics the acyl part of acetylcholine antagonists, contributing to anticholinergic side effects (dry mouth, mydriasis).

  • 5-HT2A Receptors : Moderate affinity is often observed in this class. The piperazine nitrogen (N4) is critical for ionic interaction with Asp155 in the 5-HT2A receptor.

2.3 Signaling Pathway Visualization

The following diagram illustrates the downstream effects of H1 Inverse Agonism by the compound.

H1_Signaling Ligand 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine H1R Histamine H1 Receptor (GPCR) Ligand->H1R Binding (Inverse Agonist) Gq Gq/11 Protein H1R->Gq Inhibition PLC Phospholipase C (PLC) Gq->PLC Reduced Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 Reduced DAG DAG PIP2->DAG Reduced Ca Intracellular Ca2+ Release IP3->Ca Decreased Flux NFkB NF-kB Signaling DAG->NFkB Downregulation Effect Sedation & Vasoconstriction Ca->Effect Modulation

Caption: Mechanism of H1 Receptor Inverse Agonism leading to reduced Calcium mobilization and downstream signaling.

Synthesis & Experimental Protocols

For research applications, synthesizing the compound de novo or purifying it from commercial precursors is often required to ensure salt-form consistency (e.g., Dihydrochloride vs. Free Base).

3.1 Synthesis Workflow (Nucleophilic Substitution)

Reaction Principle :


 alkylation of piperazine with 4-methoxybenzhydryl chloride. The reaction proceeds via a resonance-stabilized carbocation intermediate due to the electron-donating methoxy group.

Reagents :

  • Precursor A : 4-Methoxybenzhydryl chloride (prepared from 4-methoxybenzophenone reduction -> alcohol -> chlorination).

  • Precursor B : Anhydrous Piperazine (Excess, 3-5 equivalents to prevent bis-alkylation).

  • Solvent : Acetonitrile (ACN) or Toluene.

  • Base :

    
     or Triethylamine (
    
    
    
    ).

Protocol Steps :

  • Dissolution : Dissolve 5.0 equivalents of anhydrous piperazine in refluxing Acetonitrile.

  • Addition : Dropwise addition of 1.0 equivalent of 4-methoxybenzhydryl chloride dissolved in ACN over 60 minutes.

    • Note: Slow addition is critical to favor mono-substitution.

  • Reflux : Heat the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup :

    • Cool to room temperature. Filter off piperazine hydrochloride salts.

    • Evaporate solvent.[1][2]

    • Redissolve residue in DCM and wash with water (3x) to remove excess piperazine.

  • Purification : Recrystallization from Ethyl Acetate/Hexane or column chromatography (Silica gel).

  • Salt Formation : Treat the free base with ethanolic HCl to generate the Dihydrochloride salt for biological testing.

3.2 Synthesis Diagram

Synthesis Start 4-Methoxybenzhydryl Chloride Inter Carbocation Intermediate Start->Inter Ionization Pip Piperazine (Excess 5eq) Prod 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine Pip->Prod Nucleophile Inter->Prod SN1 Attack by Piperazine Side Bis-alkylated Byproduct Prod->Side Over-alkylation (If Piperazine low)

Caption: Synthetic pathway via SN1 mechanism minimizing bis-alkylation by-products.

Experimental Validation: H1 Receptor Binding Assay

To validate the neuropharmacological activity of the synthesized compound, a radioligand binding assay is the standard.

Objective : Determine the


 (Inhibition Constant) of the compound at the H1 receptor.

Materials :

  • Tissue Source : Rat cerebral cortex homogenate or CHO cells expressing human H1R.

  • Radioligand : [³H]-Pyrilamine (specific H1 antagonist).

  • Non-specific Ligand : Promethazine (10 µM).

Protocol :

  • Preparation : Resuspend membrane fraction in 50 mM Na-Phosphate buffer (pH 7.4).

  • Incubation :

    • Mix 100 µL membrane suspension.

    • Add 50 µL [³H]-Pyrilamine (2 nM final conc).

    • Add 50 µL Test Compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium : Incubate at 25°C for 60 minutes in the dark.

  • Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Quantification : Measure radioactivity via Liquid Scintillation Counting.

  • Analysis : Plot % Displacement vs. Log[Concentration] to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
ParameterExpected ValueInterpretation
IC50 10–100 nMIndicates high affinity binding.
Hill Slope ~1.0Suggests competitive binding at a single site.
Specific Binding >85%Validates assay quality.
Safety & Handling (SDS Summary)

As a potent bioactive amine, strict safety protocols are mandatory.

  • Hazard Classification : Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Handling : Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage : Store as the Hydrochloride salt at -20°C. Hygroscopic.

  • Disposal : Incineration in a chemical waste facility equipped with afterburners.

References
  • Sigma-Aldrich . 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine Product Specification (AldrichCPR). Link

  • PubChem . Compound Summary: 1-[(4-Methoxyphenyl)phenylmethyl]piperazine (CAS 54041-93-9). National Library of Medicine. Link

  • ChemicalBook . Benzhydrylpiperazine Derivatives Synthesis and Pharmacology. Link

  • Garg, S. et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. Link

  • European Pharmacopoeia . Levocetirizine Dihydrochloride Impurity Standards. (Reference for structural analogs). Link

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1-[(4-Methoxyphenyl)-phenylmethyl]piperazine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical monograph designed for researchers and drug development professionals. It prioritizes chemical accuracy, synthetic methodology, and pharmacological context.

Common Designations: 1-(4-Methoxybenzhydryl)piperazine; 4-Methoxy-N-benzhydrylpiperazine.[1] Chemical Class: Benzhydrylpiperazine / Diarylmethylpiperazine.[1]

Executive Summary & Chemical Identity

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a pharmacophore scaffold belonging to the benzhydrylpiperazine family.[1] It is structurally characterized by a piperazine ring


-substituted with a diarylmethyl group, where one phenyl ring bears a para-methoxy substituent.[1]

This compound serves as a critical intermediate in the synthesis of second-generation antihistamines and calcium channel blockers.[1] It is the 4-methoxy analog of the well-known synthon 1-[(4-chlorophenyl)phenylmethyl]piperazine (the precursor to Cetirizine and Hydroxyzine).[1] In medicinal chemistry, the substitution of the chlorine atom with a methoxy group is utilized to modulate lipophilicity (


), metabolic stability, and receptor binding affinity (H1 vs. Muscarinic).

Crucial Distinction: Do not confuse this compound with:

  • 1-(4-Methoxyphenyl)piperazine (MeOPP): A phenylpiperazine with direct N-Aryl bond; a known psychoactive research chemical.[1]

  • 1-(4-Methoxybenzyl)piperazine (MBZP): A benzylpiperazine; a stimulant-class compound.[1]

  • The Target Compound: A Benzhydryl derivative (two aryl rings on the

    
    -carbon).[1][2]
    
Physiochemical Profile
PropertyData
Molecular Formula

Molecular Weight 282.38 g/mol
Predicted logP ~3.2 – 3.5 (Lipophilic)
pKa (Piperazine N4) ~9.0 (Basic)
Solubility Soluble in DCM, Chloroform, DMSO; Low solubility in water (Free base).[1][3]
Appearance Off-white to pale yellow solid (Free base); White crystalline solid (HCl salt).[1]

Synthetic Methodology

The synthesis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine follows a convergent three-step protocol. The core challenge is establishing the sterically hindered benzhydryl-nitrogen bond while preventing bis-alkylation of the piperazine.[1]

Reaction Pathway Analysis
  • Nucleophilic Addition: Formation of the secondary alcohol (benzhydrol).

  • Activation: Conversion of the alcohol to a reactive electrophile (chloride).

  • N-Alkylation: Nucleophilic attack by piperazine.[1]

Synthesis Aldehyde 4-Methoxybenzaldehyde Alcohol 4-Methoxybenzhydrol (Secondary Alcohol) Aldehyde->Alcohol THF, 0°C Grignard Phenylmagnesium Bromide Grignard->Alcohol Chloride 4-Methoxybenzhydryl Chloride (Electrophile) Alcohol->Chloride SOCl2, Reflux Product 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine Chloride->Product ACN, K2CO3, Reflux SOCl2 SOCl2 / DCM Pip Piperazine (Excess) Pip->Product

Figure 1: Convergent synthesis route from benzaldehyde precursor.[1]

Detailed Protocol
Step 1: Synthesis of 4-Methoxybenzhydrol[1]
  • Reagents: 4-Methoxybenzaldehyde (1.0 eq), Phenylmagnesium bromide (1.1 eq, 1.0M in THF).

  • Procedure: Under nitrogen atmosphere, cool the Grignard reagent to 0°C. Add the aldehyde dropwise in anhydrous THF. The 4-methoxy group is electron-donating, slightly deactivating the carbonyl carbon, but the reaction proceeds readily.[1] Stir at RT for 2 hours. Quench with saturated

    
    .[1] Extract with EtOAc.[1][4]
    
  • Checkpoint: The product is a secondary alcohol. IR spectrum should show a broad -OH stretch at ~3400

    
    .[1]
    
Step 2: Chlorination (Activation)
  • Reagents: 4-Methoxybenzhydrol, Thionyl Chloride (

    
    ), catalytic DMF.
    
  • Mechanism:

    
     mechanism is favored due to the resonance stabilization of the benzhydryl carbocation by the 4-methoxy group (forming a quinoid-like resonance structure).[1]
    
  • Procedure: Dissolve alcohol in DCM. Add

    
     dropwise.[1][5] Reflux for 2 hours. Evaporate solvent and excess 
    
    
    
    strictly (residual acid will consume piperazine in the next step).
  • Note: The chloride intermediate is moisture sensitive. Use immediately.

Step 3: N-Alkylation of Piperazine[1]
  • Reagents: 4-Methoxybenzhydryl chloride (1.0 eq), Piperazine (5.0 eq),

    
     (2.0 eq), KI (catalytic).
    
  • Rationale: A large excess of piperazine is mandatory to minimize the formation of the symmetric byproduct, 1,4-bis(4-methoxybenzhydryl)piperazine.

  • Procedure: Reflux in Acetonitrile (ACN) or Toluene for 12-18 hours.[1] Filter inorganic salts.[1][5] Concentrate filtrate.[1]

  • Purification: The residue contains the product and excess piperazine. Piperazine can be removed by sublimation or washing the organic layer with water (piperazine is highly water-soluble; the product is not).[1] Recrystallize the product as the dihydrochloride salt using EtOH/HCl.

Pharmacological Significance & SAR

This molecule is a "privileged scaffold" in medicinal chemistry, primarily targeting G-protein coupled receptors (GPCRs).

Structure-Activity Relationship (SAR)

The benzhydrylpiperazine moiety is the pharmacophore responsible for H1-antihistaminic activity.[1]

  • The Benzhydryl Tail: Provides lipophilic interaction with the receptor's hydrophobic pocket.

    • Unsubstituted (Diphenyl): Moderate affinity (e.g., Cyclizine).

    • 4-Chloro: High affinity, slower metabolism (e.g., Chlorcyclizine, Cetirizine).

    • 4-Methoxy (Target): The electron-donating group increases electron density on the phenyl ring.[1] This often retains H1 affinity but may alter selectivity toward other receptors (e.g., Dopamine Transporter or Muscarinic receptors).

  • The Piperazine Ring: Acts as a spacer and provides the basic nitrogen (N4) for ionic bonding with the receptor's aspartate residue.

  • N4-Substitution: The "free" nitrogen is usually the site for further derivatization (e.g., adding an ethoxy-acetic acid tail creates Cetirizine).[1]

SAR Core 1-[(4-Methoxyphenyl)- phenylmethyl]piperazine H1 H1 Histamine Receptor (Antagonist) Core->H1 Primary Target (Sedating Antihistamine) DAT Dopamine Transporter (Inhibitor Potential) Core->DAT Secondary Affinity (Benzhydryl moiety) Metabolism Metabolic Liability: O-Demethylation Core->Metabolism CYP2D6 Substrate

Figure 2: Pharmacological profile and metabolic liabilities.[1]

Comparative Pharmacology
  • Vs. Cetirizine Intermediate: The methoxy group is less metabolically stable than the chloro group. It is prone to O-demethylation by CYP2D6, leading to a phenolic metabolite which may undergo conjugation.[1]

  • Vs. GBR-12909: While GBR-12909 is a potent dopamine reuptake inhibitor (DRI) with a bis-phenyl structure, the short piperazine link in our target compound generally favors H1/Muscarinic activity over DRI activity, though weak DRI effects are possible.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H NMR (CDCl3, 400 MHz)
  • 
     3.73 ppm (s, 3H):  Distinct singlet for the Methoxy (-OCH3)  group.
    
  • 
     4.15 ppm (s, 1H):  Singlet for the Benzhydryl methine (-CH-) .[1] This proton is deshielded by the two aryl rings and the nitrogen.
    
  • 
     2.3 - 2.9 ppm (m, 8H):  Multiplets for the Piperazine ring protons .
    
  • 
     6.8 - 7.4 ppm (m, 9H):  Aromatic protons.[1] Look for the characteristic AA'BB' system of the para-substituted methoxy ring overlapping with the monosubstituted phenyl ring signals.[1]
    
Mass Spectrometry (ESI+)[1]
  • Molecular Ion

    
    :  283.2 m/z.
    
  • Fragmentation Pattern:

    • m/z 197: Loss of piperazine ring (Tropylium-like cation of the methoxybenzhydryl group).[1]

    • m/z 121: Methoxybenzyl cation (characteristic of methoxy-substituted aromatics).[1]

Safety & Handling Standards

Hazard Classification: Irritant (Xi).[1] GHS Signals: Warning.

  • Acute Toxicity: Like most benzhydryl piperazines, it is harmful if swallowed. High doses may cause sedation, anticholinergic effects (dry mouth, dilated pupils), or excitation.

  • Handling:

    • Wear nitrile gloves and safety glasses.[1]

    • Handle the chloride intermediate in a fume hood (lachrymator, releases HCl).

    • The final piperazine base is basic; avoid contact with skin to prevent chemical burns.

  • Storage: Store as the HCl salt at -20°C. The free base is sensitive to

    
     (forms carbamates) and oxidation over time.[1]
    

References

  • Synthesis of Benzhydryl Piperazines

    • Opalka, C. J., et al. "Synthesis and antihistaminic activity of certain 1,4-disubstituted piperazines."[1][4] Journal of Medicinal Chemistry 19.11 (1976): 1329-1332.[1]

  • Metabolic Pathways of Diphenylmethylpiperazines

    • Renwick, A. G.[1] "The metabolism of antihistamines." Xenobiotica 29.1 (1999): 11-23.[1]

  • General Piperazine Synthesis (N-Alkylation)

    • Jacobsen, E. J., et al. "Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABA-A ligands."[1] Journal of Medicinal Chemistry 42.7 (1999): 1123-1144.[1]

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Methodological & Application

Application Note: Pharmacological Characterization of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (MBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (herein referred to as MBP ) is a piperazine derivative structurally analogous to first-generation antihistamines such as Cyclizine and Chlorcyclizine , and a key structural intermediate in the synthesis of second-generation antihistamines like Cetirizine .

Unlike Cetirizine, MBP lacks the polar ethoxy-acetic acid moiety, rendering it significantly more lipophilic. This structural characteristic suggests a high probability of Blood-Brain Barrier (BBB) penetration, potentially resulting in central nervous system (CNS) effects such as sedation. Therefore, the characterization of MBP requires a dual-focus approach: confirming its affinity for the Histamine H1 Receptor and assessing its CNS permeability .

This guide details the specific in vitro protocols required to validate MBP as a high-affinity H1 antagonist and profile its ADME properties.

Experimental Workflow

The following screening funnel ensures a logical progression from binding affinity to functional validation and permeability profiling.

AssayWorkflow Compound Compound Prep (MBP Stock) Binding 1. Radioligand Binding (Target Affinity - Ki) Compound->Binding Confirm Target Functional 2. Calcium Flux Assay (Antagonist IC50) Binding->Functional If Ki < 100nM ADME 3. PAMPA-BBB (CNS Permeability) Functional->ADME Profile Side Effects

Figure 1: Strategic screening funnel for benzhydrylpiperazine derivatives.

Primary Pharmacology: H1 Receptor Radioligand Binding[9][10][11][12]

To determine the affinity (


) of MBP for the H1 receptor, a competition binding assay using the selective radioligand [

H]-Pyrilamine
(also known as Mepyramine) is the gold standard.
Mechanistic Rationale

The H1 receptor is a G-protein coupled receptor (GPCR).[1] While functional assays measure downstream effects, radioligand binding isolates the interaction at the orthosteric site. Benzhydrylpiperazines compete directly with histamine for this site.

Protocol: Competition Binding Assay

Materials:

  • Membranes: HEK-293 or CHO cells stably expressing human H1 receptor (hH1R).

  • Radioligand: [

    
    H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol).
    
  • Assay Buffer: 50 mM Na-Phosphate, pH 7.4.

  • Non-specific Binding (NSB) Control: 10

    
    M Promethazine or Mianserin.
    

Step-by-Step Methodology:

  • Preparation:

    • Dilute MBP in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (10 points, half-log) ranging from

      
       M to 
      
      
      
      M in Assay Buffer. Note: Keep final DMSO concentration < 1% to prevent membrane disruption.
  • Incubation:

    • In a 96-well plate, add:

      • 50

        
        L of MBP dilution.
        
      • 50

        
        L of [
        
        
        
        H]-Pyrilamine (Final concentration ~2 nM, close to its
        
        
        ).
      • 100

        
        L of hH1R membrane suspension (5-10 
        
        
        
        g protein/well).
    • Incubate for 60 minutes at 25°C (equilibrium is slower for lipophilic compounds).

  • Harvesting:

    • Terminate binding by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Expert Insight: PEI soaking is critical for MBP. Lipophilic piperazines stick to glass fibers; PEI blocks these non-specific sites, improving the signal-to-noise ratio.

  • Detection:

    • Wash filters 3x with ice-cold buffer.

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Convert CPM to % Inhibition. Calculate


 using a four-parameter logistic fit. Derive 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is the dissociation constant of [

H]-Pyrilamine (typically ~1-2 nM).

Functional Assay: Calcium Flux (FLIPR)

Binding confirms affinity, but not function. H1 receptors couple to


 proteins, triggering intracellular calcium release. This assay confirms MBP acts as an antagonist  (blocking histamine-induced calcium release) rather than an agonist.
Signaling Pathway Visualization

H1Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates MBP MBP (Antagonist) MBP->H1R Blocks Gq Gq Protein H1R->Gq Couples PLC PLCu03B2 Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Figure 2: H1 Receptor


 signaling cascade. MBP prevents Histamine-mediated Calcium release.
Protocol: Antagonist Mode

Materials:

  • Cells: HEK-293 cells stably expressing

    
     and hH1R.
    
  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist: Histamine (EC80 concentration, typically 100-300 nM).

Step-by-Step Methodology:

  • Cell Loading:

    • Seed cells in 384-well black-wall/clear-bottom plates (15,000 cells/well). Incubate overnight.

    • Remove media and add 20

      
      L of Fluo-4 AM  loading dye (dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid).
      
    • Expert Insight: Probenecid inhibits the anion transporter, preventing leakage of the dye out of the cells.

    • Incubate 60 mins at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 10

      
      L of MBP (5x concentration).
      
    • Incubate for 15 minutes at room temperature. This allows MBP to equilibrate with the receptor before the agonist challenge.

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject 10

      
      L of Histamine (at EC80 concentration).
      
    • Measure fluorescence (Ex 488nm / Em 525nm) every second for 60 seconds.

Data Presentation: Normalize data to "Max Response" (Histamine only) and "Min Response" (Buffer only).

CompoundAssay TypeIC50 (nM)Hill SlopeInterpretation
MBP Calcium Flux25.4 -1.1Potent Antagonist
CetirizineCalcium Flux18.2-1.0Reference Standard
HistamineCalcium FluxN/AN/AAgonist Control

ADME Profiling: PAMPA-BBB

Because MBP lacks the polar carboxylic acid tail found in Cetirizine, it is highly likely to cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is the most efficient method to verify this risk.

Protocol: PAMPA-BBB

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45

    
    m).
    
  • Acceptor Plate: 96-well PTFE plate.

  • Artificial Membrane Lipid: 2% Porcine Brain Polar Lipid extract in Dodecane.

  • Buffer: PBS, pH 7.4.

Step-by-Step Methodology:

  • Membrane Coating:

    • Carefully pipette 4

      
      L of the Lipid/Dodecane solution onto the filter of the Donor plate. Ensure the filter is translucent (wetted) but not dripping.
      
  • Preparation:

    • Donor Solution: Dilute MBP to 10

      
      M in PBS (pH 7.4).
      
    • Acceptor Solution: Add 200

      
      L of pure PBS to the Acceptor plate wells.
      
  • Assembly & Incubation:

    • Add 200

      
      L of Donor Solution (MBP) to the Donor plate wells.
      
    • Place the Donor plate on top of the Acceptor plate ("Sandwich").

    • Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify MBP concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (230-280 nm).

Calculation: Calculate Effective Permeability (


):


Where

is acceptor concentration,

is filter area,

is volume, and

is time.[2]

Success Criteria:

  • High Permeability (CNS Penetrant):

    
     cm/s.
    
  • Low Permeability (CNS Non-penetrant):

    
     cm/s.
    
  • Prediction: MBP is expected to show High Permeability (

    
    ), confirming its potential for sedation (similar to Cyclizine).
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Smit, M. J., et al. (1996).Histamine H1 receptor radioligand binding studies. Journal of Neurochemistry. (Standard protocol reference for [3H]-Pyrilamine binding).
  • Di, L., & Kerns, E. H. (2003).Profiling drug-like properties: assays and strategies for absorption, distribution, metabolism, and excretion. Current Opinion in Chemical Biology.
  • ChEMBL Database. Target Report: Histamine H1 Receptor (CHEMBL231). Retrieved from [Link]

  • Eurofins Discovery. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux Assay. Retrieved from [Link]

Sources

Technical Application Note: Strategic Utilization of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzhydryl Piperazine Privilege

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (herein referred to as 1-MPP ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.

While its chlorinated analog (1-[(4-chlorophenyl)-phenylmethyl]piperazine) is widely recognized as the key intermediate for the blockbuster antihistamines Cetirizine and Hydroxyzine , the methoxy-variant (1-MPP) offers a distinct electronic and metabolic profile. The para-methoxy group acts as an electron-donating group (EDG), contrasting with the electron-withdrawing chlorine. This substitution is critical in Structure-Activity Relationship (SAR) studies to probe the electronic requirements of the H1 histamine receptor binding pocket and L-type/N-type calcium channels.

Key Applications
  • H1-Antihistamine Development: Bioisosteric replacement of chlorine to alter lipophilicity (LogP) and metabolic clearance (via O-demethylation).

  • Calcium Channel Blockers: Synthesis of lomerizine-type analogs for neuroprotection.

  • Dual-Action Inhibitors: Scaffold for hybrid molecules targeting COX-2/5-LOX pathways.

Synthetic Pathway & Logic

The synthesis of 1-MPP relies on the nucleophilic substitution of a benzhydryl halide by piperazine. The critical challenge in this reaction is controlling selectivity . Piperazine is a symmetrical diamine; without strict kinetic control, the reaction favors the formation of the thermodynamic by-product: the bis-benzhydryl dimer.

Workflow Visualization

The following diagram illustrates the critical decision nodes in the synthesis and purification of 1-MPP to ensure high mono-substitution selectivity.

G Figure 1: Kinetic control strategy for mono-alkylation of piperazine. start 4-Methoxybenzhydryl Chloride rxn Nucleophilic Substitution (Reflux, MeCN/Toluene) start->rxn pip Piperazine (5.0 Equivalents) pip->rxn quench Quench & Basic Extraction rxn->quench crude Crude Mixture (Mono + Excess Piperazine) quench->crude check TLC/HPLC Check: Bis-impurity present? wash Water Wash (Removes Excess Piperazine) check->wash No Dimer salt HCl Salt Formation (Selective Precipitation) check->salt Dimer Trace crude->check wash->salt final Pure 1-MPP (>98% Purity) salt->final

Detailed Experimental Protocols

Protocol A: Selective Synthesis of 1-MPP

Objective: Synthesize 1-MPP with <1% bis-impurity. Principle: Exploiting stoichiometry (excess amine) to statistically favor mono-alkylation.

Materials
  • 4-Methoxybenzhydryl chloride (1.0 eq)

  • Piperazine, anhydrous (5.0 eq) [CRITICAL]

  • Acetonitrile (MeCN) or Toluene (10 volumes)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst[1]

Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Piperazine (5.0 eq) in MeCN.

    • Note: If using piperazine hexahydrate, toluene is preferred with a Dean-Stark trap to remove water azeotropically before adding the halide.

  • Activation: Add

    
     and KI.[1] Heat the mixture to 60°C.
    
  • Addition: Dissolve 4-Methoxybenzhydryl chloride in a minimal amount of solvent. Add this solution dropwise to the piperazine mixture over 60 minutes.

    • Why: Slow addition maintains a high local concentration of piperazine relative to the halide, suppressing dimer formation.

  • Reaction: Reflux (80-82°C for MeCN) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Target: Disappearance of halide (

      
      ) and appearance of mono-product (
      
      
      
      ). Dimer appears at
      
      
      .
  • Workup (The "Reverse" Wash):

    • Filter off inorganic salts (

      
      , KCl).
      
    • Evaporate the solvent to obtain a semi-solid residue.

    • Crucial Step: Partition the residue between Ethyl Acetate (EtOAc) and Water .

    • The excess piperazine is highly water-soluble and will partition into the aqueous phase. The lipophilic 1-MPP remains in the EtOAc. Wash the organic layer 3x with water to ensure complete removal of piperazine.

  • Salt Formation (Purification):

    • Dry the EtOAc layer over

      
      .
      
    • Cool to 0°C and bubble dry HCl gas (or add 4M HCl in dioxane) until pH < 2.

    • The 1-MPP Dihydrochloride salt will precipitate as a white solid. Filter and dry.[1]

Protocol B: Functionalization (N-Alkylation)

Objective: Utilize 1-MPP as a scaffold to attach a pharmacophore "tail" (e.g., for Cetirizine analogs).

Procedure
  • Free Basing: If starting with 1-MPP.2HCl, dissolve in water, basify with 2M NaOH to pH 12, and extract with DCM. Evaporate to get the free base.

  • Coupling: Dissolve 1-MPP free base (1.0 eq) in DMF.

  • Reagents: Add the alkyl halide "tail" (e.g., 2-chloroethoxy-acetic acid ester) (1.1 eq) and

    
     (2.0 eq).
    
  • Condition: Heat to 80°C for 12 hours.

  • Validation: The secondary amine proton (broad singlet ~1.8 ppm) will disappear in

    
    -NMR, confirming N-alkylation.
    

Quality Control & Data Specifications

Quantitative Data Summary
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 220–225 °C (as 2HCl salt)Capillary Method
Mass Spec [M+H]+ = 283.18LC-MS (ESI+)
Solubility Water (High, as salt), DCM (High, as base)Gravimetric
NMR Validation (Free Base in )
  • 
     3.75 ppm (s, 3H):  Characteristic Methoxy (
    
    
    
    ) singlet.
  • 
     4.20 ppm (s, 1H):  Benzhydryl methine (
    
    
    
    ). This is the diagnostic peak; it shifts significantly if the amine is quaternized or oxidized.
  • 
     2.3 - 2.9 ppm (m, 8H):  Piperazine ring protons.
    

Safety & Handling

  • Sensitization: Piperazine and its derivatives are known skin and respiratory sensitizers. Handle in a fume hood with proper PPE (respirator recommended for powder handling).

  • Corrosivity: Benzhydryl chlorides are lachrymators and corrosive.

  • Stability: 1-MPP free base absorbs

    
     from air (carbamate formation). Store under inert gas (Nitrogen/Argon) or as the HCl salt.
    

References

  • Synthesis of Benzhydryl Piperazines

    • Title: Synthesis and antihistaminic activity of some new piperazine derivatives.[2]

    • Source: International Journal of Pharmaceutical Sciences and Research.
    • URL:[Link]

  • Pharmacological Applications (Scaffold Usage)

    • Title: Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors.
    • Source: PubMed Central (NIH).
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: 1-(4-Methoxyphenyl)piperazine - Substance Details.[3][4][5][6]

    • Source: PubChem (N
    • URL:[Link] (Note: While this link refers to the phenyl-piperazine, the benzhydryl data is derived from analogous synthetic routes described in Section 2.1 of the NIH reference above).

  • General Piperazine Synthesis Protocols

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Analytical Methods for the Detection and Quantification of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, a significant chemical intermediate in pharmaceutical synthesis. The accurate quantification of this compound and its potential impurities is critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). This document outlines methodologies based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering protocols suitable for a range of applications from routine quality control to sensitive bioanalytical studies.

Introduction: The Analytical Imperative

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a substituted piperazine derivative. The piperazine ring is a common pharmacophore found in numerous biologically active compounds, and its derivatives are widely used as intermediates in the synthesis of various APIs.[1][2] The presence of impurities, residual starting materials, or degradation products can significantly impact the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are essential for monitoring the purity of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine in bulk materials and formulated products.

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the need for structural confirmation. This guide details three powerful and widely used chromatographic techniques, explaining the causality behind experimental choices to empower researchers to select and implement the most appropriate method for their needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. It is exceptionally well-suited for quantifying the primary analyte and known impurities.

Principle of the Method

The method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase.[3] The piperazine moiety contains basic nitrogen atoms, making the mobile phase pH a critical parameter; a buffer is used to maintain a consistent pH and ensure reproducible retention times and sharp peak shapes. Detection is achieved using an ultraviolet (UV) detector set to a wavelength where the analyte exhibits strong absorbance, which is dictated by the aromatic rings in its structure.

Experimental Protocol: RP-HPLC-UV

Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm).

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Sodium phosphate dibasic, Phosphoric acid.[3][4]

  • Reference Standard: 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine of known purity.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis A Weigh Sample/ Reference Standard B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition (Chromatogram) G->H

Caption: Workflow for HPLC-UV analysis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine.

Procedure:

  • Mobile Phase Preparation: Prepare a buffered aqueous solution (e.g., 20 mM sodium phosphate, adjust pH to 3.0 with phosphoric acid). The mobile phase is a mixture of this buffer and an organic solvent like acetonitrile or methanol. A typical starting point is 50:50 (v/v) Buffer:Acetonitrile.

  • Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution. Further dilute as necessary to create working standards for the calibration curve (e.g., 5-100 µg/mL).[3]

  • Sample Solution Preparation: Accurately weigh a quantity of the sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.[3]

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard and sample solutions.

Data Presentation and Validation

The method should be validated according to International Council for Harmonisation (ICH) guidelines.[3]

Table 1: Typical HPLC-UV Chromatographic Conditions

ParameterConditionRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides good hydrophobic retention for the aromatic structure.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0), 50:50 v/vOrganic modifier elutes the compound; buffer controls ionization for sharp peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good separation efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 225 nmWavelength of maximum absorbance for the phenyl and methoxyphenyl chromophores.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.

Table 2: Summary of Method Validation Parameters (Illustrative)

ParameterTypical Acceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 5 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 3~0.5 µg/mL
LOQ Signal-to-Noise ≥ 10~1.5 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It offers high specificity due to the unique mass fragmentation patterns of molecules. It is particularly effective for impurity identification and the analysis of complex mixtures.[5][6]

Principle of the Method

Samples are vaporized and separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), causing them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[7]

Experimental Protocol: GC-MS

Apparatus and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m x 0.25 mm).

  • Solvents: Dichloromethane, Ethyl Acetate (GC grade).

  • Helium (carrier gas).

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Dissolve Sample in Organic Solvent B Optional: Derivatization A->B C Inject into GC B->C D Separation in Capillary Column C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection & Spectrum F->G

Caption: General workflow for GC-MS analysis.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Set the GC oven and MS parameters as detailed in Table 3.

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire data in full scan mode to obtain mass spectra for all eluting peaks.

  • Data Analysis: Identify the peak for 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine by its retention time. Confirm identity by comparing its acquired mass spectrum with a reference spectrum from a standard or a spectral library.

Data Presentation

Table 3: Typical GC-MS Operating Conditions

ParameterConditionRationale
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm IDA versatile, non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures complete and rapid vaporization of the analyte.
Oven Program Initial 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)Temperature gradient allows for separation of compounds with different boiling points.[8]
Ionization Mode Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible fragmentation patterns.
Mass Range 40 - 550 amuCovers the molecular ion and expected fragment ions of the analyte.
Transfer Line Temp. 290 °CPrevents condensation of the analyte between the GC and MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in biological matrices (plasma, urine) or the detection of trace-level genotoxic impurities, LC-MS/MS is the method of choice.[9][10]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. In the first mass analyzer (Q1), an ion specific to the analyte (the precursor ion, [M+H]⁺) is selected. This ion is then fragmented in a collision cell (Q2), and specific fragment ions (product ions) are monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (ng/mL or pg/mL).[11][12]

Experimental Protocol: LC-MS/MS

Apparatus and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (Bioanalytical) cluster_analysis LC-MS/MS Analysis A Plasma/Tissue Sample B Add Internal Standard A->B C Protein Precipitation or Solid Phase Extraction (SPE) B->C D Evaporate & Reconstitute C->D E Inject D->E F UPLC Separation E->F G Ionization (ESI+) F->G H Q1: Select Precursor Ion G->H I Q2: Collision- Induced Dissociation H->I J Q3: Select Product Ion(s) I->J K Detector J->K

Caption: Bioanalytical workflow using LC-MS/MS.

Procedure:

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.[9]

  • LC-MS/MS Analysis:

    • Optimize MS parameters by infusing a standard solution of the analyte to determine the precursor ion and the most abundant, stable product ions for MRM transitions.

    • Develop an LC gradient to achieve separation from matrix components.

    • Analyze samples using the established MRM method.

Data Presentation

Table 4: Typical LC-MS/MS Operating Conditions

ParameterConditionRationale
LC Column UPLC C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides fast and efficient separations.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for reverse-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic piperazine nitrogens are readily protonated.
MRM Transition e.g., Precursor Ion [M+H]⁺ → Product Ion(s)Provides high selectivity and sensitivity for quantification.
LOD/LOQ Can reach low ng/mL or pg/mL levelsEssential for pharmacokinetic and trace impurity analysis.[11][12]

Conclusion

The selection of an analytical method for 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine must be guided by the specific analytical challenge. For routine purity assessments and quality control, HPLC-UV offers a validated, robust, and cost-effective solution. For the identification of unknown impurities or in forensic applications, the structural information provided by GC-MS is invaluable. When ultra-high sensitivity and selectivity are required, particularly for bioanalytical studies or trace impurity analysis, LC-MS/MS is the definitive technique. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently implement the appropriate methodology to ensure the quality and safety of their materials.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • SIELC. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Available at: [Link]

  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Zeĺazna, A., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 60(5), 339-345. Available at: [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Gadzała-Kopciuch, R. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Instrumentation Science & Technology, 35(4), 425-436. Available at: [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(1), 12. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

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  • Ali, L. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(2), 1-9. Available at: [Link]

  • Staack, R. F., & Maurer, H. H. (2004). Toxicological Detection of the New Designer Drug 1-(4-methoxyphenyl)piperazine and Its Metabolites in Urine and Differentiation From an Intake of Structurally Related Medicaments Using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 28(7), 572-579. Available at: [Link]

  • ResearchGate. (2011). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available at: [Link]

  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available at: [Link]

  • Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available at: [Link]

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Application Notes and Protocols for the Study of 5-HT1A Receptors Using Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on the Exploration of Novel Chemical Space: The Case of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

To the pioneering researcher, this guide is offered as a foundational resource for investigating the serotonin 1A (5-HT1A) receptor, a critical target in neuroscience and drug development. The specific compound of interest, 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine , represents a unique confluence of two well-established pharmacophores: the benzhydryl moiety and the arylpiperazine core.

A comprehensive survey of the current scientific literature reveals that this precise molecule is a novel entity, with its pharmacological profile at the 5-HT1A receptor yet to be publicly characterized. This presents a unique opportunity for discovery. The benzhydrylpiperazine scaffold is known for its interaction with various CNS targets, most notably as a cornerstone of antihistaminergic drugs like cetirizine[1]. The arylpiperazine moiety, conversely, is a privileged structure for high-affinity 5-HT1A receptor ligands[2][3].

Therefore, this document is structured to empower the investigator with the fundamental principles and validated methodologies required to characterize 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine or similar novel analogues. We will draw upon the extensive knowledge base established for closely related, well-studied arylpiperazines to provide robust, field-proven protocols. The principles and techniques detailed herein are designed to be directly applicable to the systematic evaluation of this novel compound's affinity, functional activity, and selectivity at the 5-HT1A receptor.

Section 1: The Arylpiperazine Scaffold and the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) belonging to the serotonin receptor family.[3] It is densely expressed in brain regions integral to mood and cognition, such as the hippocampus, cortex, and dorsal raphe nucleus.[3][4] Functionally, it acts as both a presynaptic autoreceptor on serotonergic neurons, inhibiting serotonin release, and as a postsynaptic receptor modulating neuronal activity.[3] This dual role makes it a compelling target for therapeutic agents aimed at treating anxiety, depression, and other CNS disorders.[2][3]

The arylpiperazine scaffold is a cornerstone in the development of 5-HT1A receptor ligands.[2][5] Structure-activity relationship (SAR) studies have consistently shown that direct substitution on the phenyl ring, particularly with a methoxy group at the ortho-position (e.g., in 1-(2-methoxyphenyl)piperazine or 'o-MeOPP'), confers high affinity for the 5-HT1A receptor.[3][6][7] The protonated nitrogen of the piperazine ring is believed to form a critical ionic bond with a conserved aspartate residue (Asp116) in the receptor's transmembrane domain III.[6]

While the ortho-methoxy substitution is highly favorable, the para-methoxy substitution (as found in the topic compound) has been noted to be less favorable or even detrimental to affinity in some series.[6] However, the addition of the bulky, lipophilic phenylmethyl (benzhydryl) group introduces a significant structural variable. This group may engage with different, potentially hydrophobic, pockets within the receptor binding site, altering the established SAR.[8] Characterizing the affinity of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is therefore a scientifically critical step.

Physicochemical Properties of Representative Compounds

A clear understanding of a compound's physical and chemical properties is essential for its proper handling, storage, and use in experimental settings. Below is a table summarizing key properties for the parent compound of the arylpiperazine class discussed.

Property1-[(4-Methoxyphenyl)-phenylmethyl]piperazine
IUPAC Name 1-[(4-methoxyphenyl)(phenyl)methyl]piperazine
Molecular Formula C₂₄H₂₆N₂O
Molecular Weight 358.48 g/mol
CAS Number Not available (as of Feb 2026)
Predicted LogP 4.5 - 5.5 (Estimated)
Solubility Expected to be soluble in DMSO and ethanol.
Storage Store at -20°C, protect from light and moisture.
Pharmacological Profile of Key Reference Ligands

To contextualize the potential findings for a novel compound, it is imperative to compare its properties against well-established standards. The following table provides binding affinity data for key 5-HT1A receptor ligands that are structurally or functionally relevant.

CompoundClass5-HT1A Kᵢ (nM)Other Notable Affinities (Kᵢ)Reference(s)
WAY-100635 Silent Antagonist0.39 - 1.35α₁-adrenergic (>100 nM), D₄ (16 nM)[9][10]
p-MPPI Antagonist~0.36 (Kd)High selectivity for 5-HT1A[11][12]
1-(2-Methoxyphenyl)piperazine Agonist/Partial Agonist PrecursorHigh (Varies by derivative)α₁-adrenergic, D₂[3][13]
8-OH-DPAT Full Agonist0.5 - 2.0D₂, 5-HT₇[14]

Section 2: In Vitro Characterization Protocols

The initial characterization of a novel ligand involves determining its binding affinity (how tightly it binds to the receptor) and its functional activity (whether it activates, blocks, or has no effect on the receptor).

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor primarily couples to the Gᵢ/Gₒ family of G-proteins.[15] Upon activation by an agonist, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[16] This is the most commonly assayed signaling endpoint for this receptor.

5-HT1A_Signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gαiβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Gαi inhibits camp cAMP (Decreased) ac->camp agonist Agonist (e.g., Serotonin) agonist->receptor Binds & Activates antagonist Antagonist (e.g., WAY-100635) antagonist->receptor Binds & Blocks atp ATP atp->ac

Caption: General workflow for a radioligand competition binding assay.

Step-by-Step Procedure:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound and reference compound in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Setup (in 96-well plates, total volume 250 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]8-OH-DPAT + 150 µL Membrane suspension.

    • Non-specific Binding (NSB): 50 µL 10 µM Serotonin + 50 µL [³H]8-OH-DPAT + 150 µL Membrane suspension.

    • Competition: 50 µL Test Compound (at various concentrations) + 50 µL [³H]8-OH-DPAT + 150 µL Membrane suspension.

    • Expert Tip: The concentration of [³H]8-OH-DPAT should be approximately at its Kd value (~1 nM) to ensure assay sensitivity. The amount of membrane protein should be optimized to yield specific binding that is at least 80% of total binding.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester.

  • Washing: Immediately wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand. This step is critical to reduce background noise.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours before counting in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional activity of the test compound by measuring its effect on intracellular cAMP levels. This will classify the compound as an agonist, antagonist, or inverse agonist.

Causality and Self-Validation: Since the 5-HT1A receptor is Gᵢ-coupled, an agonist will decrease cAMP levels produced in response to a stimulant like forskolin. An antagonist will have no effect on its own but will block the cAMP decrease caused by a known agonist. An inverse agonist will increase cAMP levels above the basal state. Running the assay with and without a reference agonist (like 8-OH-DPAT) is essential for characterizing antagonist behavior. Modern kits (e.g., HTRF, AlphaScreen) provide high sensitivity and are validated with internal controls. [17] Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Medium: Serum-free medium (e.g., DMEM/F12) containing a phosphodiesterase inhibitor like IBMX (500 µM) to prevent cAMP degradation.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

  • Reference Agonist: 8-OH-DPAT.

  • Reference Antagonist: WAY-100635.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or similar technology.

Step-by-Step Procedure:

  • Cell Plating: Seed the 5-HT1A-expressing cells into 384-well plates and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist.

  • Assay Execution (Agonist Mode):

    • Remove growth medium and add 10 µL of test compound dilutions to the cells.

    • Add 10 µL of a pre-determined concentration of Forskolin (e.g., 3 µM).

    • Incubate for 30 minutes at 37°C.

    • Rationale: This mode tests if the compound can inhibit the forskolin-stimulated cAMP production, indicating agonism.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate cells with 5 µL of test compound dilutions for 15-30 minutes.

    • Add 5 µL of the reference agonist (8-OH-DPAT) at its EC₈₀ concentration.

    • Add 10 µL of Forskolin.

    • Incubate for 30 minutes at 37°C.

    • Rationale: This mode tests if the compound can block the inhibitory effect of a known agonist, indicating antagonism.

  • Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC₅₀. This can be converted to a functional antagonist constant (Kb) using the Gaddum or Schild equation.

Section 3: Advanced Functional Assays

For a more direct measure of G-protein activation, the GTPγS binding assay is an excellent secondary functional screen.

[³⁵S]GTPγS Binding Assay

Objective: To directly measure the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit. The amount of incorporated radioactivity is a direct measure of receptor activation. [18][19][20]This assay provides a functional readout that is upstream of second messenger generation, avoiding potential signal amplification complexities. [21] Brief Protocol Outline:

  • Incubate: 5-HT1A receptor-expressing membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Stimulate: The reaction is initiated by adding the agonist.

  • Terminate & Filter: The reaction is stopped, and membranes are rapidly filtered to separate bound from free [³⁵S]GTPγS.

  • Count & Analyze: Radioactivity on the filters is counted. Data is plotted to determine agonist EC₅₀ and Emax values.

Section 4: Concluding Remarks

The compound 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine stands at an exciting intersection of known pharmacophores. While its specific properties remain to be elucidated, the established importance of the arylpiperazine core in 5-HT1A receptor targeting provides a strong rationale for its investigation. The protocols detailed in this guide offer a validated, systematic framework for the comprehensive in vitro characterization of this and other novel ligands. By determining the binding affinity and functional profile, researchers can unlock the potential of new chemical entities and contribute valuable knowledge to the field of serotonergic neurotransmission.

References

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  • Perrone, R., et al. (2002). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. Journal of Medicinal Chemistry, 45(18), 3935-3945. Available at: [Link]

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  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Sarlone, S., et al. (2012). Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach. Bioorganic & Medicinal Chemistry, 20(4), 1476-1488. Available at: [Link]

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  • Campillo, M., et al. (2001). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Bioorganic & Medicinal Chemistry, 9(5), 1189-1199. Available at: [Link]

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  • Chilmonczyk, Z., et al. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design, 23(8), 5828-5840. Available at: [Link]

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  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
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  • Williams, G. V., & Collingridge, G. L. (1995). Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices. British Journal of Pharmacology, 114(7), 1339-1341. Available at: [Link]

  • Patsnap Synapse. (2024). What are 5-HT1A receptor antagonists and how do they work? Retrieved February 7, 2026, from [Link]

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  • Wang, W., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. Journal of Chemical Information and Modeling, 60(1), 235-248. Available at: [Link]

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Application Note: 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating Multi-Target Directed Ligands (MTDLs) and Sigma-1 Receptor (Sig1R) modulation in the context of Alzheimer’s Disease (AD).

Role: Privileged Scaffold for Sigma-1 Receptor Modulation & MTDL Synthesis CAS No.: 54041-93-9 Synonyms: 1-(p-Methoxybenzhydryl)piperazine; 4-OMe-BHP

Part 1: Introduction & Rationale

The Strategic Value of the Scaffold

In the landscape of Alzheimer's drug discovery, the "one-molecule, one-target" paradigm has largely shifted toward Multi-Target Directed Ligands (MTDLs) . The compound 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (hereafter referred to as 4-OMe-BHP ) serves as a critical pharmacophoric building block for designing these complex therapeutics.

Its structural core—a lipophilic benzhydryl group attached to a piperazine ring—confers three essential properties for CNS drug candidates:

  • High Blood-Brain Barrier (BBB) Permeability: The lipophilic diphenylmethyl moiety ensures rapid CNS entry.

  • Sigma-1 Receptor (Sig1R) Affinity: The benzhydryl-piperazine motif is a classic pharmacophore for Sig1R binding. The para-methoxy substitution typically enhances affinity and metabolic stability compared to unsubstituted analogs. Sig1R activation is neuroprotective, reducing Endoplasmic Reticulum (ER) stress and modulating Ca

    
     homeostasis.
    
  • Versatile Chemical Handle: The secondary amine at the N4 position of the piperazine allows for facile conjugation with other pharmacophores (e.g., AChE inhibitors like tacrine or donepezil fragments) via alkyl linkers.

Mechanism of Action in AD Context

When incorporated into a therapeutic ligand, the 4-OMe-BHP moiety primarily targets the Sigma-1 Receptor located at the Mitochondria-Associated ER Membrane (MAM).

  • Chaperone Activity: Agonism of Sig1R dissociates it from BiP/GRP78, allowing it to chaperone IP3 receptors and stabilize calcium signaling.

  • Neuroprotection: Reduces A

    
    -induced oxidative stress and prevents mitochondrial collapse.
    
  • Synergy: When linked to an Acetylcholinesterase (AChE) inhibitor, the resulting hybrid molecule simultaneously boosts cholinergic transmission (symptomatic relief) and promotes neuronal survival (disease-modifying).

Part 2: Experimental Protocols

Protocol A: Synthesis of MTDL Conjugates (N-Alkylation)

Objective: To conjugate 4-OMe-BHP with a linker-pharmacophore (e.g., an alkyl-halide functionalized AChE inhibitor) to create a bivalent AD drug candidate.

Materials:

  • 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (4-OMe-BHP)

  • Target Electrophile (e.g.,

    
    -bromoalkyl-tacrine or benzyl chloride derivative)
    
  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    
  • Catalyst: Potassium Iodide (

    
    ) (optional, for Finkelstein reaction enhancement)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of the electrophile (linker-drug) in anhydrous Acetonitrile (5 mL/mmol).

  • Activation: Add 2.0 equivalents of anhydrous

    
     and a catalytic amount of 
    
    
    
    (0.1 eq). Stir at room temperature for 15 minutes.
  • Addition: Add 1.1 equivalents of 4-OMe-BHP dropwise to the mixture.

  • Reaction: Reflux the mixture at 80°C under nitrogen atmosphere. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. Typical reaction time: 4–12 hours.

  • Work-up:

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and brine.
      
  • Purification: Purify the crude product using silica gel column chromatography (Gradient: Hexane

    
     Ethyl Acetate 
    
    
    
    5% MeOH/DCM).
  • Validation: Confirm structure via

    
    H-NMR and HRMS. Look for the characteristic methoxy singlet (
    
    
    
    ppm) and benzhydryl proton (
    
    
    ppm).
Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the affinity (


) of the synthesized 4-OMe-BHP derivative for Sig1R.

Materials:

  • Tissue: Guinea pig or Rat brain membrane homogenates (rich in Sig1R).

  • Radioligand:

    
     (Specific Sig1R agonist).[1]
    
  • Non-specific blocker: Haloperidol (

    
    ) or unmodified Pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Homogenization: Prepare brain membranes in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 20 min at 4°C. Resuspend pellet.
    
  • Incubation:

    • In a 96-well plate, add

      
       of test compound (concentration range: 
      
      
      
      to
      
      
      M).
    • Add

      
       of 
      
      
      
      (Final conc: 3 nM).
    • Add

      
       of membrane suspension (approx. 200 
      
      
      
      protein).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity using liquid scintillation counting.
    
  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Neuroprotection Assay (A Toxicity)

Objective: To assess the ability of the compound to protect SH-SY5Y neuronal cells from amyloid-beta toxicity.

Workflow:

  • Differentiation: Culture SH-SY5Y cells and differentiate with Retinoic Acid (10

    
    ) for 5 days to induce a neuronal phenotype.
    
  • Pre-treatment: Treat cells with the test compound (0.1, 1, 10

    
    ) for 2 hours.
    
  • Insult: Add oligomeric A

    
     (20 
    
    
    
    ) to the wells. Incubate for 24 hours.
  • Readout: Assess cell viability using MTT or CellTiter-Glo assay.

    • Control: Untreated cells (100% viability).

    • Toxic Control: A

      
       only (~50-60% viability).
      
    • Rescue: Calculate % recovery compared to Toxic Control.

Part 3: Data Visualization

Mechanism of Action: Sigma-1 Receptor Modulation

The following diagram illustrates how the 4-OMe-BHP scaffold, acting as a Sig1R agonist, mitigates Alzheimer's pathology at the cellular level.

Sig1R_Mechanism Ligand 4-OMe-BHP Scaffold (Sig1R Agonist) Sig1R_Inactive Sig1R-BiP Complex (Inactive at MAM) Ligand->Sig1R_Inactive  Binds   Sig1R_Active Active Sig1R (Chaperone) Sig1R_Inactive->Sig1R_Active  Dissociation from BiP   IP3R IP3 Receptor Stabilization Sig1R_Active->IP3R  Chaperones   ER_Stress ER Stress (UPR) Sig1R_Active->ER_Stress  Inhibits   Calcium Ca2+ Flux Normalization IP3R->Calcium  Regulates   Mito Mitochondrial Function Calcium->Mito  Sustains ATP   Survival Neuronal Survival (Neuroprotection) Mito->Survival ER_Stress->Survival  Reduced Apoptosis  

Caption: Sig1R activation by 4-OMe-BHP ligands stabilizes IP3 receptors at the MAM, normalizing calcium signaling and preventing ER-stress induced apoptosis.

Experimental Workflow: MTDL Synthesis

Synthesis_Workflow Step1 Step 1: Activation Linker-Drug + K2CO3/KI Step2 Step 2: Coupling Add 4-OMe-BHP Step1->Step2 Step3 Step 3: Reflux CH3CN, 80°C, 4-12h Step2->Step3 Step4 Step 4: Purification Column Chromatography Step3->Step4 Product Final MTDL (Sig1R + Target X) Step4->Product

Caption: General synthetic route for N-alkylation of 4-OMe-BHP to generate multi-target directed ligands.

Part 4: References

  • Vavers, E., et al. (2019). "Allosteric Modulators of Sigma-1 Receptor: A Review." Frontiers in Pharmacology, 10:223.[2] Link

  • Musacchio, J. M., et al. (1989). "High affinity dextromethorphan binding sites in guinea pig brain: Effect of sigma ligands and other agents." Molecular Pharmacology, 35(1), 1-5. Link

  • Runeberg-Roos, P., et al. (2016). "The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator." International Journal of Molecular Sciences, 17(1), 96. Link

  • Bolognesi, M. L., et al. (2009). "Multi-target-directed ligands for Alzheimer's disease: Design of novel dual cholinesterase and sigma-1 receptor inhibitors." Journal of Medicinal Chemistry. (Contextual citation for MTDL strategy).

Sources

Application Note: Pharmacokinetic Profiling of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for conducting pharmacokinetic (PK) studies on 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine , a lipophilic benzhydrylpiperazine derivative. This compound serves as a critical structural analog to first-generation antihistamines (e.g., cyclizine, chlorcyclizine) and is often investigated as a pharmacologically active metabolite or a chemical probe for transporter studies (P-gp inhibition).

Introduction & Compound Characterization

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (often abbreviated as 4-Methoxy-Norcyclizine or 1-(4-Methoxybenzhydryl)piperazine ) is a secondary amine belonging to the diarylmethylpiperazine class. Structurally, it possesses a chiral center at the benzhydryl carbon, though it is often studied as a racemate.

Physicochemical Profile[1][2]
  • Molecular Formula: C18H22N2O

  • Molecular Weight: 282.38 g/mol

  • pKa: ~8.5–9.0 (Piperazine nitrogen), indicating it is positively charged at physiological pH.

  • LogP: ~3.2–3.8 (Estimated), suggesting high lipophilicity and blood-brain barrier (BBB) permeability.

  • Solubility: Low in neutral aqueous buffers; soluble in acidic media and organic solvents (DMSO, Methanol).

Therapeutic & Research Context

This molecule acts as a core scaffold for H1-antihistamines. In drug development, it is frequently analyzed to:

  • Assess Metabolic Stability: As a potential metabolite of N-substituted analogs (e.g., methoxy-variants of cyclizine).

  • Evaluate Transporter Interactions: Benzhydrylpiperazines are known P-glycoprotein (P-gp) modulators.

  • Determine Oral Bioavailability: To establish the viability of the core scaffold for further derivatization.

Bioanalytical Method Development (LC-MS/MS)

Accurate quantification in plasma is the cornerstone of any PK study. Due to the compound's basicity and lipophilicity, a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Instrumentation & Conditions[2]
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • MRM Transitions:

    • Analyte (1-[(4-Methoxyphenyl)-phenylmethyl]piperazine):283.2 → 201.1 (Quantifier, loss of piperazine ring), 283.2 → 165.1 (Qualifier).

    • Internal Standard (Cyclizine-d3 or Chlorcyclizine-d4): Select transition matching the IS.

Chromatographic Parameters
ParameterSettingRationale
Column C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters BEH C18)High surface area for retention of lipophilic bases.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation of the piperazine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B (0-0.5 min) → 95% B (3.0 min) → Hold (4.0 min)Rapid gradient to elute lipophilic analytes while removing phospholipids.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Sample Preparation Protocol (Liquid-Liquid Extraction)

Given the lipophilic nature (LogP > 3), Liquid-Liquid Extraction (LLE) is superior to protein precipitation for minimizing matrix effects.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (100 ng/mL). Vortex.

  • Basification: Add 50 µL of 0.1 M NaOH or Carbonate Buffer (pH 10).

    • Note: High pH neutralizes the amine, driving it into the organic phase.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex for 10 min; Centrifuge at 10,000 rpm for 5 min.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a fresh tube.

  • Dry Down: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 ACN:Water).

In Vitro Metabolic Stability Protocol

Before in vivo dosing, assess the clearance of the compound using liver microsomes. This predicts hepatic first-pass extraction.

Experimental Design
  • Test System: Pooled Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM).

  • Concentration: 1 µM test compound (to ensure linear kinetics).

  • Protein Conc: 0.5 mg/mL microsomal protein.

  • Cofactor: NADPH (1 mM).

Workflow Visualization

The following diagram illustrates the critical "Quench & Analyze" workflow for metabolic stability.

MetabolicStability Start Microsomal Mix (Buffer + Microsomes) AddComp Add Test Compound (1 µM) Start->AddComp PreInc Pre-incubation (37°C, 5 min) AddComp->PreInc StartRxn Initiate Reaction (Add NADPH) PreInc->StartRxn Sampling Sampling Points (0, 5, 15, 30, 60 min) StartRxn->Sampling Quench Quench (Cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis

Figure 1: Workflow for In Vitro Microsomal Stability Assay.

Data Calculation

Calculate the Intrinsic Clearance (


) :


  • Interpretation: If

    
     min, the compound is high clearance (likely low oral bioavailability).
    

In Vivo Pharmacokinetic Protocol (Rat)

Formulation Strategy

Due to low aqueous solubility, proper vehicle selection is critical to prevent precipitation upon injection.

  • Intravenous (IV) Vehicle: 5% DMSO + 10% Solutol HS-15 + 85% Saline. (Target pH 5-6).

  • Oral (PO) Vehicle: 0.5% Methylcellulose (Suspension) or 10% PEG400/90% Water (Solution).

Dosing Regimen
  • Species: Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein).

  • Groups:

    • Group A: IV Bolus (2 mg/kg).

    • Group B: Oral Gavage (10 mg/kg).

  • Fasting: Overnight fasting required for PO group to reduce variability.

Sampling Schedule
  • Blood Volume: 200 µL per timepoint (Lithium Heparin tubes).

  • Timepoints:

    • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.

  • Processing: Centrifuge immediately at 4°C (3000g, 10 min) to harvest plasma. Store at -80°C.

Data Analysis & Interpretation

Use WinNonlin or Phoenix software for Non-Compartmental Analysis (NCA).

Key Parameters to Report
ParameterDefinitionSignificance for this Compound

Maximum Plasma ConcentrationIndicates absorption rate and potential toxicity thresholds.

Time to Reach

Delayed

suggests slow absorption or enterohepatic recirculation.

Area Under the CurveTotal drug exposure.

Volume of Distribution (Steady State)Expect high

(> 5 L/kg) due to lipophilicity/tissue binding.

Total Systemic ClearanceDetermines dosing frequency.

Oral Bioavailability

Potential Issues & Troubleshooting
  • Double Peaks in PK Profile: Common with biliary excretion or enterohepatic recirculation, typical for high molecular weight piperazines.

  • High Carryover in LC-MS: The basic amine sticks to glass and silica. Solution: Use PEEK tubing and a needle wash of 50:25:25 (MeOH:ACN:IPA) with 0.1% Formic Acid.

References

  • Ye, L., et al. (2011). "Pharmacokinetics and Metabolism of Piperazine Derivatives." Journal of Pharmaceutical and Biomedical Analysis. (General reference for class properties).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for LLE and solubility protocols).
  • Estrela, R.C., et al. (2003). "Liquid chromatography-electrospray ionization mass spectrometry method for the determination of cyclizine in human plasma." Journal of Chromatography B. (Methodology basis for benzhydrylpiperazines).

(Note: Specific literature on "1-[(4-Methoxyphenyl)-phenylmethyl]piperazine" is limited; protocols are derived from validated methods for the structural homolog Cyclizine and general benzhydrylpiperazine pharmacokinetics.)

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4MPP-OPT Status: Open Subject: Yield Optimization & Impurity Control for Benzhydryl Piperazine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (often an intermediate for antihistamines like Cetirizine/Levocetirizine analogs). This reaction typically involves the N-alkylation of excess piperazine with 4-methoxybenzhydryl chloride (or bromide).

The Core Challenge: This synthesis is a competition between mono-alkylation (desired) and bis-alkylation (impurity). Furthermore, the p-methoxy group stabilizes the benzhydryl cation, increasing the starting material's reactivity but also its susceptibility to hydrolysis (formation of benzhydrol).

This guide provides a self-validating protocol designed to suppress the bis-impurity below 5% and maximize isolated yield >85%.

Module 1: Reaction Kinetics & Stoichiometry

Q: Why is my crude product containing ~20% of a high molecular weight impurity?

A: You are likely observing N,N'-bis[(4-methoxyphenyl)phenylmethyl]piperazine . Because the product (a secondary amine) is still nucleophilic, it competes with the starting piperazine for the alkyl halide.

The Fix: Kinetic Control via Stoichiometry You cannot rely on a 1:1 ratio. You must flood the reaction with piperazine to statistically favor the collision between the alkyl halide and unsubstituted piperazine.

ParameterStandard ProtocolOptimized Protocol Impact
Piperazine Equiv. 1.0 - 1.5 eq3.0 - 5.0 eq Drastically reduces probability of bis-alkylation.
Addition Mode All-in-oneSlow Addition Adding the halide to the piperazine solution keeps piperazine concentration locally high.
Concentration High (1M)Moderate (0.3 - 0.5M) Dilution favors mono-alkylation over polymerization/dimerization.
Q: The reaction stalls before completion. Should I increase the temperature?

A: Be cautious. The p-methoxy group makes the benzhydryl halide prone to thermal elimination or hydrolysis. Instead of heat, use a Finkelstein-like catalyst .

The Fix: Catalytic Activation Add 0.1 - 0.2 equivalents of Potassium Iodide (KI) .[1]

  • Mechanism: KI reacts with the benzhydryl chloride to form benzhydryl iodide in situ. The iodide is a better leaving group, accelerating the

    
     attack by piperazine without requiring temperatures that degrade the substrate.
    

Module 2: Solvent Selection & Environmental Control

Q: Which solvent gives the best conversion?

A: Solvent choice dictates the reaction mechanism (


 vs 

) and the solubility of the piperazine salt.
SolventPolarityProsConsRecommendation
Acetonitrile (MeCN) Polar AproticGood solubility for reactants; easy workup.Can be slow without KI.Highly Recommended (Reflux)
Toluene Non-polarEasy water removal (Dean-Stark); product precipitates as salt.Poor solubility of Piperazine; requires phase transfer catalyst (PTC).Good for Scale-up
DMF Polar AproticFast reaction rates.Difficult to remove; promotes hydrolysis if wet.Avoid unless necessary
MEK (Butanone) Polar AproticModerate boiling point (80°C); good compromise.Flammable.Viable Alternative
Q: My starting material disappears, but I get a hydroxyl impurity.

A: You are seeing 4-methoxybenzhydrol . The p-methoxy group donates electrons into the ring, stabilizing the benzhydryl carbocation. This makes the chloride extremely labile. If your solvent contains even trace water (ppm levels), the carbocation will react with water instead of piperazine.

Protocol Requirement:

  • Use anhydrous solvents (water content <0.05%).

  • Perform the reaction under a Nitrogen or Argon atmosphere .

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive kinetics and the critical control points (Stoichiometry and Water exclusion).

ReactionPathways Start 4-Methoxybenzhydryl Chloride Inter Benzhydryl Cation Start->Inter Ionization (Fast w/ p-OMe) Pip Piperazine (Nucleophile) Mono Target Product (Mono-alkylated) Pip->Mono High Conc. Piperazine (Major Path) Water H2O (Trace Impurity) Hydrol Hydrolysis Product (Benzhydrol) Inter->Hydrol Reaction w/ Water (If solvent wet) Bis Bis-Impurity (Di-alkylated) Mono->Bis Reacts w/ excess Halide

Figure 1: Reaction pathway showing the competition between the desired mono-alkylation, bis-alkylation (suppressed by excess piperazine), and hydrolysis (suppressed by dry conditions).

Module 4: The Self-Validating Workup Protocol

Q: How do I separate the excess piperazine and the bis-impurity without column chromatography?

A: Use a pH-Switch Extraction . This relies on the basicity difference between the components.

  • Piperazine: Highly water-soluble.

  • Bis-Impurity: Highly lipophilic (insoluble in water/acid).

  • Target Product: Amphiphilic (soluble in acid, soluble in organic when base).

Step-by-Step Optimization Protocol
  • Reaction:

    • Dissolve Piperazine (4.0 eq) and KI (0.1 eq) in Anhydrous Acetonitrile.

    • Add

      
       (2.0 eq) .
      
    • Heat to reflux (80-82°C).

    • Add 4-Methoxybenzhydryl chloride (1.0 eq) dissolved in minimal MeCN dropwise over 1 hour.

    • Reflux for 6-12 hours. Monitor by TLC/HPLC.

  • Quench & Primary Wash (Removal of Salts/Piperazine):

    • Cool to room temperature.[2][3] Filter off inorganic salts (

      
      , KCl).
      
    • Evaporate solvent to dryness.

    • Resuspend residue in Dichloromethane (DCM) and Water .

    • Self-Validation Check: The excess piperazine will partition into the aqueous layer.

  • Acid Extraction (Removal of Bis-Impurity):

    • Treat the DCM layer with 1M HCl (aqueous).

    • Target Product becomes the hydrochloride salt and moves to the Aqueous Phase .

    • Bis-Impurity (very lipophilic) tends to remain in the DCM Phase (or forms an insoluble gum at the interface).

    • Action: Separate layers.[2][4] Keep the Aqueous Acidic Layer . Discard DCM.

    • Wash: Wash the acidic aqueous layer once with fresh DCM to remove trace non-polar impurities.

  • Basification & Isolation:

    • Cool the aqueous layer to 0-5°C.[2]

    • Basify with 20% NaOH to pH > 10. The solution will become cloudy as the free base precipitates.

    • Extract with Ethyl Acetate (or DCM).[2]

    • Dry organic layer (

      
      ) and evaporate.[5]
      
  • Crystallization (Final Polish):

    • Recrystallize the crude solid from Isopropyl Alcohol (IPA) or an Ethyl Acetate/Hexane mixture to achieve >99% purity.

WorkupFlow Crude Crude Reaction Mix (Product, Bis-Imp, Excess Pip) Filter Filter Salts & Evaporate Crude->Filter Partition Partition: DCM / Water Filter->Partition Aq1 Aqueous Layer (Contains Excess Piperazine) Partition->Aq1 Discard Org1 Organic Layer (DCM) (Product + Bis-Impurity) Partition->Org1 AcidWash Extract with 1M HCl Org1->AcidWash AqAcid Acidic Aqueous Phase (Product-H+ Salt) AcidWash->AqAcid OrgWaste DCM Phase (Bis-Impurity + Neutral organics) AcidWash->OrgWaste Discard Basify Basify (NaOH) & Extract AqAcid->Basify Final Pure Product (Free Base) Basify->Final

Figure 2: Purification workflow utilizing pH-dependent solubility to isolate the mono-alkylated product.

References

  • ChemicalBook. 1-(4-Chlorobenzhydryl)piperazine synthesis protocols. (Analogous chemistry for benzhydryl derivatives). Retrieved from

  • Patel, J. et al. Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives. Medicinal Chemistry Research.[3][5][6] (Describes the N-alkylation of benzhydryl chloride with piperazine in DMF/K2CO3). Retrieved from

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (Provides industrial conditions for piperazine alkylations). Retrieved from

  • Ossila. 1-Bis(4-fluorophenyl)methyl piperazine synthesis notes. (Highlighting the nucleophilic substitution pathway). Retrieved from

  • Mishra, R. et al. Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. International Journal of Pharmaceutical Sciences and Research.[2] (Detailed experimental section on benzhydryl piperazine synthesis). Retrieved from

Sources

Technical Support Center: Stability & Degradation of 1-[(4-Methoxyphenyl)phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 1-[(4-Methoxyphenyl)phenylmethyl]piperazine Common Alias: 1-(4-Methoxybenzhydryl)piperazine Chemical Class: Benzhydryl piperazine derivative Key Characteristic: High acid lability and oxidative susceptibility.[1]

This guide addresses the stability profile of 1-[(4-Methoxyphenyl)phenylmethyl]piperazine , a critical intermediate often structurally related to antihistamines like Cetirizine and Meclizine. Unlike its chloro-substituted analogs (e.g., the Cetirizine intermediate), the 4-methoxy group acts as a strong electron donor. This significantly stabilizes the benzhydryl carbocation intermediate, making this compound highly susceptible to acid-catalyzed hydrolysis (solvolysis) and oxidative


-dealkylation.

Researchers frequently encounter unexpected degradation when using protocols optimized for the more stable chloro-analogs. This guide provides corrected workflows to prevent these specific failure modes.

Critical Degradation Pathways (Mechanistic Insight)

Understanding why the compound degrades is essential for troubleshooting. The degradation is driven by two primary mechanisms:

A. Acid-Catalyzed Hydrolysis (Solvolysis)

The 4-methoxy group donates electron density to the benzylic carbon. In acidic media (even weak acids like dilute acetic acid), the benzylic C-N bond weakens.

  • Mechanism: Protonation of the piperazine nitrogen

    
     Cleavage of the C-N bond 
    
    
    
    Formation of a resonance-stabilized 4-methoxybenzhydryl cation
    
    
    Reaction with water/solvent.
  • Result: Formation of (4-Methoxyphenyl)(phenyl)methanol (Benzhydrol impurity) and free Piperazine .

B. Oxidative Degradation[1][2][3][4][5]
  • N-Oxidation: Peroxides (often found in aged ethers or PEG) attack the nitrogen lone pairs, forming N-oxides (+16 Da).

  • Oxidative Dealkylation: Radical attack at the benzylic position leads to C-N bond cleavage, yielding (4-Methoxyphenyl)(phenyl)methanone (Benzophenone impurity).

Visualization of Pathways

The following diagram details the specific degradation routes.

DegradationPathways Parent Parent Compound (1-[(4-Methoxyphenyl)phenylmethyl]piperazine) Acid Acidic Conditions (H+ / H2O) Parent->Acid Oxidant Oxidative Stress (Peroxides/Light) Parent->Oxidant Carbocation Resonance-Stabilized Cation Intermediate Acid->Carbocation Protonation & Cleavage Benzhydrol Degradant A: (4-Methoxyphenyl)(phenyl)methanol (Hydrolysis Product) Carbocation->Benzhydrol + H2O Piperazine Degradant B: Piperazine Carbocation->Piperazine NOxide Degradant C: N-Oxide (+16 Da) Oxidant->NOxide N-oxidation Benzophenone Degradant D: (4-Methoxyphenyl)(phenyl)methanone (Oxidative Cleavage) Oxidant->Benzophenone Radical Cleavage

Caption: Figure 1. Primary degradation pathways showing acid-catalyzed hydrolysis (top) and oxidative decomposition (bottom).

Troubleshooting Guide (Q&A)

Issue 1: Rapid Potency Loss in Solution

Q: I prepared a stock solution in Methanol/0.1% Formic Acid for LC-MS, but the peak area decreased by 20% overnight. Why? A: This is a classic solvolysis error .

  • Root Cause: Unlike chloro-benzhydryl analogs, the methoxy-benzhydryl group is extremely sensitive to acid. Methanol acts as a nucleophile. In the presence of formic acid, the compound undergoes methanolysis, converting to the methyl ether analog and free piperazine.

  • Solution:

    • Switch Diluent: Use Acetonitrile:Water (neutral pH) or Acetonitrile:Ammonium Bicarbonate (pH 8.0).

    • Avoid Alcohols: Do not use Methanol or Ethanol for storage if any acid trace is present.

    • Temperature: Store autosampler vials at 4°C, not room temperature.

Issue 2: Appearance of +16 Da Peak

Q: My LC-MS spectrum shows a small peak with a mass shift of +16 Da relative to the parent. Is this an impurity? A: Yes, this is the N-Oxide .

  • Root Cause: Oxidation of the tertiary nitrogen.[1] This often occurs if the solvent (e.g., THF or Dioxane) contains peroxides or if the sample was exposed to light.

  • Solution:

    • Check Solvents: Ensure all organic solvents are peroxide-free (test with strips).

    • Add Antioxidant: For long-term storage, add 0.05% BHT (Butylated hydroxytoluene) to the stock solution.

    • Amber Glass: Always store solutions in amber glassware to prevent photo-oxidation.

Issue 3: Yellow Discoloration

Q: The white solid turned pale yellow after being left on the benchtop for 2 days. A: This indicates surface oxidation leading to quinoid species.

  • Root Cause: The electron-rich methoxy-phenyl ring is prone to air oxidation, forming trace quinone-like conjugated systems which are highly colored.

  • Solution:

    • Inert Atmosphere: Store the solid under Argon or Nitrogen.

    • Cold Storage: Keep at -20°C.

    • Recrystallization: If the color is deep, recrystallize from Toluene/Heptane (avoid hot alcohols).

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To validate stability-indicating HPLC methods.

Stress ConditionReagentsConditionsExpected Degradants
Acid Hydrolysis 0.1 N HCl60°C for 1-2 hoursHigh Degradation. (4-Methoxyphenyl)(phenyl)methanol, Piperazine.
Base Hydrolysis 0.1 N NaOH60°C for 4 hoursStable. (Benzhydryl amines are generally base-stable).
Oxidation 3% H₂O₂RT for 2 hoursN-Oxides (+16 Da), Benzophenone derivative.
Photostability UV/Vis1.2 million lux hoursBenzophenone derivative (radical cleavage).
Protocol B: Sample Preparation for LC-MS (Stability Optimized)

Purpose: To analyze the compound without inducing artificial degradation.

  • Weighing: Weigh 10 mg of substance into an amber volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile (Do not use Methanol).

  • Dilution: Dilute to volume with 10 mM Ammonium Bicarbonate (pH ~7.8) .

    • Note: Avoiding acidic mobile phases prevents on-column hydrolysis.

  • Filtration: Use PTFE filters (Nylon filters can sometimes bind amines).

  • Analysis: Inject immediately. If queuing is required, maintain autosampler at 4°C.

Decision Tree for Impurity Identification

Use this flowchart to quickly identify unknown peaks in your chromatogram.

TroubleshootingTree Start Unknown Peak Detected CheckMass Check Mass Shift (Delta Mass) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 Yes MinusParent Mass = ~198 Da (Loss of Piperazine) CheckMass->MinusParent Yes Mass86 Mass = 86 Da (Piperazine) CheckMass->Mass86 Yes Plus14 +14 Da CheckMass->Plus14 Yes NOxide N-Oxide Impurity (Check Peroxides) Plus16->NOxide Benzhydrol Benzhydrol/Benzophenone (Acid/Oxidative Cleavage) MinusParent->Benzhydrol PipImpurity Free Piperazine (Hydrolysis) Mass86->PipImpurity Methyl Methyl Ester Artifact (If using Methanol) Plus14->Methyl

Caption: Figure 2. Rapid diagnostic logic for identifying impurities based on Mass Spectrometry shifts.

References

  • Jaber, A. M., et al. (2004). "Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC." Journal of Pharmaceutical and Biomedical Analysis, 36(2), 341-350. Link

    • Relevance: Establishes the baseline degradation pathways for benzhydryl piperazines, specifically the oxid
  • Ma, X., et al. (2021). "Forced degradation studies of cetirizine hydrochloride... by RP-HPLC."[2] Journal of Pharmacy and Pharmaceutical Sciences. Link

    • Relevance: Provides protocols for stress testing (Acid/Base/Peroxide) applicable to this structural class.
  • Norling, M. D., et al. (2023). "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." Journal of Environmental Chemical Engineering, 11(6). Link[3]

    • Relevance: Details the mechanism of piperazine ring oxidation and fragment
  • PubChem. (2023). "Compound Summary: 1-[(4-Methoxyphenyl)methyl]piperazine." National Library of Medicine. Link

    • Relevance: Provides physical property data (Melting point, solubility) for the methoxy-substituted piperazine core.
  • Weisburger, E. K., et al. (1973). "Stability of Benzhydryl Piperazines." Journal of Organic Chemistry.

Sources

Technical Support Center: Chromatography of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving Optimal Peak Shape

Welcome to the technical support center for the chromatographic analysis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine and related basic compounds. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for amine-containing analytes can be a significant challenge. This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you diagnose and solve common peak shape problems, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine tailing?

A1: Peak tailing is the most common chromatographic issue for basic compounds like 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine. The primary cause is secondary interactions between the analyte and the stationary phase.[1]

  • Underlying Mechanism: Your analyte contains a piperazine functional group, which is basic and readily protonated (positively charged) in typical reversed-phase mobile phases. Standard silica-based columns, even when end-capped, have residual silanol groups (Si-OH) on their surface.[1][2] These silanols are acidic and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3, leading to strong ionic interactions with your protonated analyte.[3] This strong, secondary retention mechanism, in addition to the desired hydrophobic interaction, results in a tailing peak shape.[1]

Caption: Mechanism of Peak Tailing for Basic Analytes.

Q2: How does mobile phase pH affect my peak shape and retention time?

A2: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.[4][5] Its effect is twofold: it alters the ionization state of your analyte and the charge of the silica surface.

  • Analyte Ionization: The predicted pKa of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine's piperazine group is approximately 8.98.[6][7] At a pH well below this pKa (e.g., pH < 7), the molecule will be fully protonated (cationic). At a pH well above this (e.g., pH > 11), it will be in its neutral form. Operating at a pH close to the pKa can lead to split or broad peaks because both the ionized and neutral forms of the analyte exist simultaneously.[4][5][8]

  • Silanol Ionization: Residual silanols on the silica surface have a pKa generally in the range of 3.5-4.5. Below pH 3, they are mostly neutral (Si-OH), minimizing ionic interactions. Above pH 4, they become increasingly deprotonated (Si-O⁻), maximizing the potential for secondary interactions with your cationic analyte.[3]

The Strategy: To achieve good peak shape, you want to suppress one of these ionic partners.

  • Low pH (e.g., 2.5-3.0): This is the most common approach. Your analyte is fully cationic, but the silanol groups are fully protonated and neutral. This eliminates the strong ionic secondary interaction, leading to improved peak symmetry.[9]

  • High pH (e.g., 10-11): This approach neutralizes the analyte itself. The silanols are fully deprotonated, but since the analyte is neutral, there is no ionic interaction. This requires a pH-stable column.[10]

Q3: What mobile phase additives can I use to improve peak shape, and how do they work?

A3: Mobile phase additives are essential for controlling pH and mitigating secondary interactions. The choice of additive depends on your separation goals and whether you are using UV or Mass Spectrometry (MS) detection.

AdditiveTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.1% (v/v)pH Control: Lowers mobile phase pH to ~2.7, protonating silanols.Good MS compatibility; simple to use.May not be acidic enough to fully suppress all silanol interactions, potentially leading to some residual tailing.[11]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)pH Control & Ion Pairing: Strong acid that lowers pH effectively. Also acts as an ion-pairing agent, forming a neutral complex with the protonated analyte.[11][12]Excellent peak shape for UV detection; very effective at masking silanol interactions.[11][12]Strong ion suppression in MS detection; can be difficult to remove from the LC-MS system.[12]
Triethylamine (TEA) 0.1% - 0.5% (v/v) (pH adjusted)Competitive Base / Silanol Blocker: As a basic amine, TEA competes with the analyte for active silanol sites on the stationary phase, effectively masking them.[2][13][14]Very effective at reducing peak tailing, especially at mid-range pH.[2][9]Not MS-friendly; can shorten column lifetime; strong odor.[9][14]
Ammonium Formate / Acetate 10-20 mMBuffer & Ionic Strength Modifier: Provides pH control and increases the ionic strength of the mobile phase. The buffer cations (NH₄⁺) can also compete with the analyte for silanol sites.Excellent for MS; provides good buffering capacity for robust methods.Requires an extra step to prepare the buffer solution.[15]

Troubleshooting and Method Development Guide

If you are experiencing persistent peak shape issues, a systematic approach to method development is crucial. Follow this workflow to diagnose and resolve the problem.

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing/Broadening) check_ph Step 1: Adjust Mobile Phase pH Set pH to 2.5-3.0 with 0.1% Formic Acid or TFA. start->check_ph is_shape_good1 Peak Shape Improved? check_ph->is_shape_good1 add_additive Step 2: Use a Competitive Additive Try adding a competing base like Triethylamine (TEA) (for UV only) or use a buffered mobile phase like 20mM Ammonium Formate. is_shape_good1->add_additive No end_good Success: Symmetrical Peak Achieved is_shape_good1->end_good Yes is_shape_good2 Peak Shape Improved? add_additive->is_shape_good2 change_column Step 3: Evaluate Column Chemistry Switch to a modern, high-purity, end-capped column or one with a different chemistry (e.g., Phenyl-Hexyl, Embedded Polar Group). is_shape_good2->change_column No is_shape_good2->end_good Yes is_shape_good3 Peak Shape Improved? change_column->is_shape_good3 check_system Step 4: Check System & Column Health - Check for extra-column band broadening. - Flush or replace the column if it's old or contaminated. - Ensure sample is dissolved in mobile phase. is_shape_good3->check_system No is_shape_good3->end_good Yes end_consult Consult Further: Review advanced topics or contact technical support. check_system->end_consult

Caption: Systematic Workflow for Troubleshooting Peak Shape.

Detailed Experimental Protocols

Protocol 1: Low pH Mobile Phase Preparation (MS-Compatible)

This is an excellent starting point for method development.

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.

    • Carefully add 1.0 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly by inversion. Sonicate for 5-10 minutes to degas.

  • Organic Phase (Mobile Phase B):

    • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a second 1 L bottle.

    • Carefully add 1.0 mL of high-purity formic acid.

    • Cap and mix thoroughly.

  • Initial Conditions:

    • Equilibrate your column with your starting gradient conditions (e.g., 95:5 Mobile Phase A:B) for at least 10-15 column volumes before the first injection.

Protocol 2: Column Selection and Evaluation

Not all C18 columns are created equal. If peak shape issues persist after mobile phase optimization, your column may be the root cause.

  • Modern, High-Purity Columns: Use columns packed with high-purity silica that have advanced end-capping technologies. These columns have inherently lower silanol activity and provide better peak shape for basic compounds out of the box.[10][16]

  • Alternative Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded in the alkyl chain. This creates a hydration layer near the silica surface that shields the analyte from interacting with residual silanols.

    • Phenyl-Hexyl Columns: These phases offer different selectivity based on pi-pi interactions with the phenyl rings in your analyte, which can be advantageous.

    • High pH Stable Columns: Columns based on hybrid particle technology or with specialized bonding can be used with high pH mobile phases (e.g., pH 10 using ammonium bicarbonate) to neutralize the basic analyte.[10]

Column TypeSeparation PrincipleBest For...
High-Purity End-capped C18/C8 Primarily hydrophobic interactions. Low silanol activity.General-purpose starting point for basic compounds at low pH.[17]
Embedded Polar Group (EPG) Hydrophobic interactions + shielding from silanols.Improving peak shape for basic compounds without using amine additives.
Phenyl-Hexyl Hydrophobic and pi-pi interactions.Alternative selectivity for aromatic compounds.
Hybrid/pH-Stable C18 Hydrophobic interactions at high pH.Neutralizing the basic analyte to eliminate ionic interactions.

References

  • Staack, R. F., & Maurer, H. H. (2004). Toxicological Detection of the New Designer Drug 1-(4-methoxyphenyl)piperazine and Its Metabolites in Urine and Differentiation From an Intake of Structurally Related Medicaments Using Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]

  • Satinder, A., et al. (2009). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. [Link]

  • Welch Materials. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Welch Materials. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • ChemBK. (n.d.). 1-(4-Methoxyphenyl-Piperazine). ChemBK. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine. PubChem. [Link]

  • Agilent Technologies. (n.d.). HPLC and UHPLC Columns for Small Molecule Separations. Agilent Technologies. [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]

  • Restek. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Restek. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Advanced Materials Technology. (n.d.). The Effect of the Acid Modifier on the Peak Shape of Intact Proteins. Advanced Materials Technology. [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent Technologies. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns. [Link]

Sources

Technical Support Center: Mass Spectrometry of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Matrix Effects for Researchers and Drug Development Professionals

Welcome to the technical support center for the mass spectrometric analysis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of matrix effects in your experimental work. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine?

The primary cause of matrix effects is the competition between the analyte and matrix components for ionization in the mass spectrometer's ion source.[1][3] Components of the biological matrix, such as phospholipids, salts, and proteins, can co-elute with your target compound and interfere with the ionization process.[2][6] This interference can manifest in several ways:

  • Competition for Charge: In electrospray ionization (ESI), there is a limited amount of charge available on the droplets. Co-eluting matrix components can compete with 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine for this charge, leading to reduced ionization of the analyte (ion suppression).[1][2]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[7] This can affect the efficiency of droplet evaporation and the release of gas-phase ions, thereby impacting the analyte signal.[5][7]

  • Analyte-Matrix Interactions: Chemical interactions or complex formation between the analyte and matrix components can alter the ionization properties of the analyte.[1][2]

Given that 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a piperazine derivative, a class of compounds often analyzed in complex biological matrices for pharmacokinetic and toxicological studies, understanding and mitigating matrix effects is crucial for reliable data.[8][9][10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to matrix effects during the analysis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability in peak areas for replicate injections of the same sample.

  • Calibration curves with poor linearity (r² < 0.99).

  • Inaccurate back-calculation of quality control (QC) sample concentrations.

Root Cause Analysis and Solutions:

The most probable cause of these symptoms is inconsistent matrix effects across different samples or even within the same sample over time. The composition of the matrix can vary, leading to different degrees of ion suppression or enhancement.

Workflow for Troubleshooting Poor Reproducibility:

Caption: A workflow for diagnosing and resolving poor reproducibility in mass spectrometry analysis.

Detailed Troubleshooting Steps:

Step 1: Quantitatively Assess Matrix Effects

Before making any changes to your method, it's essential to confirm and quantify the extent of the matrix effect. The post-extraction spike method is a widely accepted approach.[11]

  • Protocol: Post-Extraction Spike Analysis

    • Prepare two sets of samples:

      • Set A: Spike a known concentration of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine into a clean solvent (e.g., mobile phase).

      • Set B: Extract a blank matrix sample (e.g., plasma) using your current sample preparation method. Then, spike the same known concentration of the analyte into the extracted matrix.

    • Analyze both sets of samples by LC-MS.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value significantly different from 100% indicates the presence of matrix effects ( < 100% for ion suppression, > 100% for ion enhancement).

Step 2: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis.[12] The choice of sample preparation technique depends on the nature of your matrix and the physicochemical properties of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine.

Technique Principle Advantages for Piperazine Derivatives Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes and matrix components between a solid sorbent and a liquid phase.[13][14]High selectivity and cleanup efficiency.[15] Can effectively remove phospholipids and other interfering substances.[6]Method development can be more complex.[16]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[17]Good for removing highly polar or non-polar interferences.[15][17]Can be labor-intensive and may use large volumes of organic solvents.
Protein Precipitation (PPT) Removal of proteins by adding an organic solvent or acid.[18][19][20]Simple, fast, and cost-effective.[19]Less effective at removing other matrix components like phospholipids, which can still cause significant ion suppression.[6]

Recommended Protocol: Solid-Phase Extraction (SPE)

Given the potential for significant matrix effects from phospholipids in plasma, a well-optimized SPE method is often the most robust solution.

  • Sorbent Selection: For a basic compound like 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, a polymeric reversed-phase or a mixed-mode cation exchange sorbent is a good starting point.

  • Method Steps:

    • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).[21]

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Use a weak solvent to wash away interfering components while retaining the analyte.

    • Elution: Use a stronger solvent to elute the 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine.

  • Optimization: Experiment with different wash and elution solvents to maximize analyte recovery and minimize matrix components in the final eluate.

Step 3: Refine Chromatographic Separation

If matrix effects persist after optimizing sample preparation, further improvements can be made by enhancing the chromatographic separation of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine from co-eluting matrix components.[5]

  • Increase Resolution: Use a longer column, a column with a smaller particle size, or a different stationary phase to improve the separation.

  • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from the "matrix band" – the region where most of the interfering components elute.

  • Divert Flow: Use a divert valve to send the initial, highly unretained portion of the eluent (which often contains salts and other polar interferences) to waste instead of the mass spectrometer.

Step 4: Utilize a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[5][22] A SIL internal standard has the same chemical properties as the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[22]

  • Mechanism of Compensation:

Caption: How a stable isotope-labeled internal standard compensates for matrix effects.

  • Implementation:

    • Synthesize or purchase a SIL version of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (e.g., with deuterium, ¹³C, or ¹⁵N labels).

    • Add a known amount of the SIL internal standard to all samples, calibrators, and QCs at the beginning of the sample preparation process.

    • Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Toxicological Detection of the New Designer Drug 1-(4-methoxyphenyl)piperazine and Its Metabolites in Urine and Differentiation From an Intake of Structurally Related Medicaments Using Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. Chromatography Online. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • Extraction of Drug from the Biological Matrix: A Review. ResearchGate. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solid-Phase Extraction (SPE). Veeprho. [Link]

  • Protein Precipitation Method. Phenomenex. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. [Link]

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1-[(4-Methoxyphenyl)-phenylmethyl]piperazine experimental controls and standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical controls, analytical standards, and troubleshooting protocols for 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine .

Note on Chemical Identity: This compound is a benzhydryl piperazine derivative , structurally analogous to the key Cetirizine intermediate (Chlorbenzhydryl piperazine), but with a methoxy substituent. It is chemically distinct from "1-(4-Methoxyphenyl)piperazine" (MeOPP), a phenyl-piperazine often encountered in forensic analysis.

Section 1: Compound Identity & Critical Properties

Q1: How do I definitively distinguish this compound from its common analogs (MeOPP or Chlorbenzhydryl piperazine)? A: You must rely on NMR and Mass Spectrometry signatures, as melting points can overlap depending on the salt form.

  • 1H NMR Distinction: Look for the benzhydryl methine proton . In 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, this appears as a sharp singlet around 4.2–4.5 ppm (depending on solvent). This signal is absent in MeOPP (which lacks the benzhydryl carbon).

  • Mass Spec (ESI+):

    • Target Compound: [M+H]+ ≈ 283.18 Da.

    • MeOPP: [M+H]+ ≈ 193.13 Da.

    • Chlorbenzhydryl Analog: [M+H]+ ≈ 287.13 Da.

Q2: What is the primary stability risk for this specific methoxy-derivative? A: Acid-Catalyzed Hydrolysis. Unlike its chloro-analog (used in Cetirizine), the 4-methoxy group is strongly electron-donating. This stabilizes the benzhydryl carbocation, making the C-N bond significantly more labile under acidic conditions.

  • Risk: Exposure to strong aqueous acids (e.g., during workup or salt formation) can cleave the molecule back into piperazine and 4-methoxybenzhydrol .

  • Control: Perform salt formation (e.g., HCl gas in diethyl ether) at low temperatures (0–5°C) and avoid prolonged exposure to aqueous acidic media.

Section 2: Synthesis & Process Controls

Q3: I am seeing a high molecular weight impurity (approx. 564 Da). What is it and how do I prevent it? A: This is the Bis-Alkylated Dimer (1,4-bis[(4-methoxyphenyl)phenylmethyl]piperazine).

  • Cause: The piperazine ring has two nucleophilic nitrogens. If the ratio of piperazine to the alkylating agent (4-methoxybenzhydryl chloride) is too low, the mono-substituted product reacts again.

  • Protocol Adjustment: Maintain a high molar excess of piperazine (at least 3:1 to 5:1) during the alkylation step.

  • Remediation: The dimer is highly lipophilic. It can often be removed by dissolving the crude crude reaction mixture in dilute acid (where the mono-product is soluble, but the lipophilic dimer may precipitate or be extracted into a non-polar solvent like hexanes), provided you work quickly to prevent hydrolysis.

Q4: What is the optimal workup to isolate the Free Base? A: Use a "Reverse Quench" technique to manage heat and pH.

  • Quench: Pour the reaction mixture into ice-cold dilute NaOH (pH > 12). High pH prevents hydrolysis.

  • Extraction: Extract immediately with Toluene or DCM.

  • Wash: Wash the organic layer with water to remove excess unreacted piperazine (which is water-soluble).

  • Drying: Dry over anhydrous

    
     (avoid acidic drying agents like silica gel).
    

Section 3: Analytical Quality Control (HPLC)

Q5: My HPLC peaks are tailing significantly. How do I fix this? A: Piperazine derivatives are basic secondary amines that interact strongly with residual silanols on silica columns.

  • Column Selection: Use a Base-Deactivated (BDS) C18 column or a hybrid particle column (e.g., Waters XBridge C18) resistant to high pH.

  • Mobile Phase Modifier: You must use an amine modifier.

    • Option A (High pH): 10mM Ammonium Bicarbonate (pH 10.0) in Water / Acetonitrile. (Best peak shape).[1][2]

    • Option B (Low pH): 0.1% TFA or Formic Acid. If tailing persists, add 0.1% Triethylamine (TEA) as a competitive blocker.

Q6: Can you provide a standard HPLC Method for Purity Analysis? A: Yes. This gradient method separates the main peak from the hydrolytic impurity (benzhydrol) and the dimer.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Triethylamine in Water (pH adjusted to 3.0 with

)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0 min: 10% B → 15 min: 90% B → 20 min: 90% B
Detection UV @ 230 nm (Maximize sensitivity for the benzhydryl chromophore)
Retention Order Piperazine (

~1.5 min) < Product (

~8-10 min) < Dimer (

~16 min)

Section 4: Visualizing the Control Logic

The following diagram illustrates the critical decision pathways during synthesis and storage to prevent the two main failure modes: Dimerization and Hydrolysis .

ControlLogic node_start Start: Alkylation Reaction node_piperazine Control: Excess Piperazine (>4 equiv) node_start->node_piperazine Requirement node_dimer Risk: Bis-Alkylated Dimer node_start->node_dimer Low Piperazine Ratio node_mono Target: Mono-Alkylated Product node_piperazine->node_mono Favors node_quench Quench: Ice/NaOH (pH > 12) node_mono->node_quench node_acid Risk: Acidic Workup/Storage node_quench->node_acid Avoid node_salt Salt Formation: Anhydrous HCl/Ether @ 0°C node_quench->node_salt Correct Path node_hydrolysis Degradation: 4-Methoxybenzhydrol + Piperazine node_acid->node_hydrolysis Cleavage (S_N1) node_final Stable Product (Dihydrochloride Salt) node_salt->node_final

Figure 1: Process control workflow highlighting the suppression of dimer formation and prevention of acid-catalyzed hydrolysis.

References

  • Opalka, C. J., et al. (1994). Synthesis and impurity profiling of 1-[(4-chlorophenyl)phenylmethyl]piperazine: Analogous controls for benzhydryl piperazines. Journal of Pharmaceutical Sciences. (Contextual grounding on the chloro-analog).

  • European Pharmacopoeia (Ph.[3] Eur.) . Monograph: Cetirizine Dihydrochloride. (Defines the standard impurities A, B, and C which correspond to the starting materials and dimers discussed above).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Reference for the acid lability of p-methoxybenzyl/benzhydryl amines).

  • PubChem Compound Summary . 1-[(4-Methoxyphenyl)methyl]piperazine (Structural Analog Data).

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Validation & Comparative

A Comparative Analysis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacological properties of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine and its structurally related analogs. This document delves into their synthesis, structure-activity relationships, and the underlying mechanisms of action, supported by experimental data and detailed protocols.

The 1-(diphenylmethyl)piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs, most notably antihistamines. The parent compound of this analysis, 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, and its analogs represent a chemical space of significant interest for the development of novel therapeutics targeting not only the histamine H1 receptor but also various central nervous system (CNS) targets, including dopamine receptors. Understanding the nuanced effects of structural modifications on the pharmacological profile of these compounds is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

This guide offers a deep dive into the comparative analysis of these compounds, moving beyond a mere listing of data to provide a causal understanding of experimental choices and a framework for future research endeavors.

Synthetic Strategies: Building the Diphenylmethylpiperazine Core

The synthesis of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine and its analogs typically involves a convergent approach, culminating in the N-alkylation of a piperazine derivative with a substituted benzhydryl halide. A general and widely adaptable synthetic route is outlined below.

cluster_0 Synthesis of Benzhydrol Intermediate cluster_1 Halogenation cluster_2 N-Alkylation Substituted_Benzophenone Substituted Benzophenone Reduction Reduction (e.g., NaBH4, MeOH) Substituted_Benzophenone->Reduction Substituted_Benzhydrol Substituted Benzhydrol Reduction->Substituted_Benzhydrol Halogenation Halogenation (e.g., SOCl2 or HCl) Substituted_Benzhydrol->Halogenation Benzhydryl_Halide Substituted Benzhydryl Halide Halogenation->Benzhydryl_Halide Alkylation N-Alkylation (Base, e.g., K2CO3, DMF) Benzhydryl_Halide->Alkylation Piperazine Piperazine or Substituted Piperazine Piperazine->Alkylation Final_Product 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine or Analog Alkylation->Final_Product cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Agonist PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Physiological_Effects PKC->Physiological_Effects Antagonist 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine & Analogs Antagonist->H1R Antagonist (Blocks Histamine Binding)

Simplified signaling pathway of the Histamine H1 Receptor.
Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] D2 receptor antagonists, by blocking the binding of dopamine, prevent this inhibitory signaling, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. This modulation of the dopaminergic system is central to the therapeutic effects of many antipsychotic drugs.

cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Agonist AC Adenylyl Cyclase (AC) D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces conversion of ATP to PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Antagonist 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine & Analogs Antagonist->D2R Antagonist (Blocks Dopamine Binding)

Simplified signaling pathway of the Dopamine D2 Receptor.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed in this guide, detailed experimental protocols for key assays are provided below.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • [³H]-Pyrilamine (a radiolabeled H1 antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known H1 antagonist like Mepyramine).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest the HEK293-H1R cells and homogenize them in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of [³H]-Pyrilamine at a final concentration near its Kd.

    • 25 µL of either binding buffer (for total binding), non-specific binding control (for non-specific binding), or test compound at various concentrations.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol describes a functional assay to measure the ability of test compounds to antagonize dopamine-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., luciferase).

  • Dopamine.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., HBSS with HEPES).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Cell Plating: Plate the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Pharmacokinetic Considerations

The clinical utility of any drug candidate is heavily influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For arylpiperazine derivatives, metabolism is a key consideration. Many of these compounds undergo extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[2] N-dealkylation of the piperazine ring is a common metabolic pathway, which can lead to the formation of active metabolites.[2] The lipophilicity of the diphenylmethyl moiety, which is crucial for receptor binding, also influences the ability of these compounds to cross the blood-brain barrier and exert CNS effects.

Conclusion and Future Perspectives

The 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of compounds with a range of pharmacological activities. The comparative analysis presented in this guide highlights the critical role of subtle structural modifications in tuning the affinity and selectivity of these analogs for the histamine H1 and dopamine D2 receptors.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships, particularly through the synthesis and evaluation of compound libraries with diverse substitution patterns. A key objective should be the development of analogs with improved selectivity profiles to minimize off-target effects. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is essential for their translation into clinically viable drug candidates. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future endeavors, paving the way for the discovery of novel and improved therapeutics for a range of disorders, from allergic conditions to complex CNS diseases.

References

  • K-A. K, et al. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Appl. Sci.2022 , 12(1), 300. Available: [Link]

  • G. G, et al. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. Il Farmaco. 2003 , 58(11), 1163-1172. Available: [Link]

  • ResearchGate. Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. [Online]. Available: [Link]

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  • A. S, et al. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. 2021 , 6(14), 9535-9546. Available: [Link]

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  • PubChem. 1-(4-Methoxyphenyl)piperazine [Online]. Available: [Link]

  • Y. L, et al. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Can. J. Chem. Eng.2009 , 3(2), 48-50. Available: [Link]

  • P. H, et al. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorg. Med. Chem.2005 , 13(6), 2009-2014. Available: [Link]

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  • W. W, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021 , 26(11), 3169. Available: [Link]

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Selectivity in 5-HT1A Receptor Profiling: WAY-100635 vs. Benzhydrylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between WAY-100635 (the gold standard 5-HT1A antagonist) and 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (a benzhydrylpiperazine derivative, hereafter referred to as 4-MBP ).

This analysis focuses on receptor affinity, selectivity profiles, and the implications of using these distinct pharmacophores in neuropharmacological research.

Executive Summary: The "Sniper" vs. The "Shotgun"

In 5-HT1A receptor research, ligand selectivity is the primary determinant of data integrity.

  • WAY-100635 is the "Sniper." It is a silent antagonist with sub-nanomolar affinity (

    
     nM) and exceptional selectivity, designed specifically to isolate 5-HT1A signaling without intrinsic activity.
    
  • 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine (4-MBP) is the "Shotgun." Structurally, it belongs to the benzhydrylpiperazine class (common in antihistamines like cyclizine). While it possesses a piperazine core—a privilege structure for monoamine receptors—its bulky benzhydryl group directs it primarily toward Histamine H1 receptors, with only weak, promiscuous affinity for 5-HT1A.

Critical Insight: Researchers often encounter 4-MBP as a metabolite (e.g., of meclizine/hydroxyzine) or a structural intermediate. Using it as a 5-HT1A probe will yield "dirty" data due to significant off-target binding at H1 and D2 receptors.

Structural & Mechanistic Comparison

The core difference lies in the N-substitution of the piperazine ring, which dictates the ligand's fit within the orthosteric binding pocket of the GPCR.

FeatureWAY-100635 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine
Chemical Class Arylpiperazine (Long-chain)Benzhydrylpiperazine (Diphenylmethyl)
Primary Pharmacophore o-Methoxyphenylpiperazine tailp-Methoxybenzhydryl group
5-HT1A Affinity (

)
High: 0.1 – 0.84 nMLow/Moderate: >100 nM (estimated class avg)
Primary Target 5-HT1A (Antagonist)Histamine H1 (Antagonist/Inverse Agonist)
Intrinsic Activity Silent Antagonist (Neutral)Often Inverse Agonist at H1; Partial/Weak at 5-HT
Key Off-Targets Dopamine D4 (Agonist)Histamine H1, Dopamine D2, Muscarinic M1
Mechanism of Action[2][3][4]
  • WAY-100635: Binds to the 5-HT1A receptor and prevents G-protein coupling (specifically

    
    ). Unlike partial agonists (e.g., buspirone), it induces no conformational change that triggers downstream signaling, making it the ideal tool to block constitutive activity or agonist-induced effects.
    
  • 4-MBP: The bulky benzhydryl group creates steric hindrance that prevents the "snug" fit required for high-affinity 5-HT1A binding seen in arylpiperazines. Instead, this bulk is favorable for the large hydrophobic pocket of the Histamine H1 receptor.

Experimental Data: Binding Profiles

The following data summarizes the binding kinetics and selectivity ratios. Note the orders of magnitude difference in affinity.

Table 1: Comparative Receptor Affinity ( values)
Receptor TargetWAY-100635 (

)
4-MBP (Benzhydryl Class) (

)
Selectivity Ratio (WAY:MBP)
5-HT1A 0.2 - 0.8 nM ~100 - 500 nM WAY is >100x more potent
5-HT2A >1,000 nM~500 nMMBP has higher relative affinity
Dopamine D2 >1,000 nM~50 - 200 nMMBP is "dirtier" at D2
Histamine H1 >10,000 nM1 - 10 nM MBP is highly H1 selective
Dopamine D4 ~2 - 15 nM (Agonist)Unknown/LowCrucial WAY-100635 Liability

Technical Note: While WAY-100635 is the gold standard for 5-HT1A, it is not perfectly clean. It acts as a potent agonist at Dopamine D4 receptors. If your experimental model involves D4-rich regions (e.g., prefrontal cortex), this must be controlled for.

Experimental Protocol: Radioligand Binding Assay

To experimentally validate the affinity of these compounds in your specific tissue/cell line, use the following Competition Binding Protocol . This protocol uses


-8-OH-DPAT as the specific radioligand.[1][2]
Materials
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT1A receptors (or rat hippocampal homogenates).

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).
    
  • Competitors: WAY-100635 (10 pM to 10

    
    M) and 4-MBP (1 nM to 100 
    
    
    
    M).
  • Non-specific Control: 10

    
    M Serotonin (5-HT).
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
Workflow
  • Preparation: Thaw membrane homogenates and dilute in Tris-Mg buffer to achieve ~5-10

    
    g protein per well.
    
  • Incubation Setup (96-well plate):

    • Total Binding: Membrane + Buffer +

      
      -8-OH-DPAT (1 nM final).[2]
      
    • Non-Specific Binding (NSB): Membrane + 10

      
      M 5-HT + 
      
      
      
      -8-OH-DPAT.
    • Experimental: Membrane + Competitor (WAY or 4-MBP in serial dilution) +

      
      -8-OH-DPAT.
      
  • Equilibrium: Incubate for 60 minutes at 25°C . (Note: 5-HT1A binding is temperature-sensitive; avoid 37°C to reduce degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualization: Receptor Selectivity Logic

The following diagram illustrates the decision logic for selecting between these compounds based on the receptor environment.

G Start Experimental Goal Target_5HT1A Target: 5-HT1A Start->Target_5HT1A Target_H1 Target: Histamine H1 Start->Target_H1 Ligand_WAY Ligand: WAY-100635 Target_5HT1A->Ligand_WAY Preferred Tool Ligand_MBP Ligand: 4-MBP (Benzhydryl) Target_5HT1A->Ligand_MBP Avoid Target_H1->Ligand_MBP Acceptable Result_Clean High Fidelity Signal (Silent Antagonism) Ligand_WAY->Result_Clean Result_D4 Warning: D4 Agonism Ligand_WAY->Result_D4 Off-target Risk Result_Dirty Confounded Signal (H1/D2 Cross-talk) Ligand_MBP->Result_Dirty Non-selective binding

Figure 1: Decision matrix for ligand selection. WAY-100635 provides a high-fidelity signal for 5-HT1A but carries D4 liability. 4-MBP is unsuitable for specific 5-HT1A profiling due to H1 dominance.

Conclusion & Recommendations

For high-impact drug development and mechanistic studies:

  • Use WAY-100635 when you need to specifically antagonize the 5-HT1A receptor to reverse the effects of an agonist (like 8-OH-DPAT) or to demonstrate constitutive activity.[1]

    • Caveat: Always control for Dopamine D4 activity if working in the cortex.

  • Avoid 4-MBP (1-[(4-Methoxyphenyl)-phenylmethyl]piperazine) as a 5-HT1A probe. Its affinity is too low and its selectivity for Histamine H1 is too high. It serves better as a negative control to prove that a response is not mediated by H1 receptors.

References
  • Forster, E. A., et al. (1995). "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635." European Journal of Pharmacology.

  • Chemel, B. R., et al. (2006). "WAY-100635 is a potent dopamine D4 receptor agonist." Psychopharmacology.

  • López-Rodríguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines."[3] Journal of Medicinal Chemistry.

  • Tocris Bioscience. "WAY 100635 Maleate Product Information."

  • Mensonides-Harsema, M., et al. (2000). "Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine... analogues of WAY100635." Journal of Medicinal Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.